Benazepril tert-Butyl Ester
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
ethyl (2S)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O5/c1-5-34-27(33)23(17-15-20-11-7-6-8-12-20)29-22-18-16-21-13-9-10-14-24(21)30(26(22)32)19-25(31)35-28(2,3)4/h6-14,22-23,29H,5,15-19H2,1-4H3/t22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLLWVSHZXSUNF-GOTSBHOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501103905 | |
| Record name | 1,1-Dimethylethyl (3S)-3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109010-61-9 | |
| Record name | 1,1-Dimethylethyl (3S)-3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109010-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (3S)-3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benazepril t-butyl ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CMP9XG35ZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Benazepril tert-Butyl Ester (CAS 109010-61-9): Strategic Intermediate in ACE Inhibitor Synthesis
[1]
Executive Summary
This compound (CAS 109010-61-9) is a specialized synthetic intermediate designed to facilitate the regioselective synthesis of Benazepril Hydrochloride. Its structural significance lies in the orthogonal protection strategy it enables. By masking the N-1 acetic acid moiety as an acid-labile tert-butyl ester, chemists can differentiate it from the base-labile ethyl ester present on the phenylpropyl side chain. This differentiation is critical for the final deprotection step, ensuring the formation of the mono-carboxylic acid (Benazepril) without hydrolyzing the prodrug ester functionality required for oral bioavailability.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
This compound is a diester featuring two distinct ester functionalities: a bulky, acid-sensitive tert-butyl ester and a sterically less hindered, base-sensitive ethyl ester.
Table 1: Physicochemical Properties
| Property | Data |
| Chemical Name | tert-Butyl (3S)-3-{[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetate |
| CAS Number | 109010-61-9 |
| Molecular Formula | C₂₈H₃₆N₂O₅ |
| Molecular Weight | 480.60 g/mol |
| Appearance | Colorless viscous oil or white waxy solid (depending on purity/polymorph) |
| Solubility | Highly soluble in dichloromethane (DCM), ethyl acetate, and methanol; insoluble in water.[1][2] |
| Chirality | (3S, 1'S) – Double chiral center; diastereomeric purity is critical. |
| Key Functional Groups | tert-Butyl ester (acid labile), Ethyl ester (base labile), Secondary amine, Lactam. |
Structural Analysis
The molecule consists of a benzazepine core. The nitrogen atom of the lactam ring (N-1) is substituted with a tert-butyl acetate group. The C-3 position of the ring is substituted with a secondary amine linked to a homophenylalanine ethyl ester moiety.
Synthetic Utility & Mechanism
The synthesis of Benazepril requires the precise formation of a mono-acid/mono-ester final product. If both carboxyl groups were protected as ethyl esters, selective hydrolysis of the N-1 ester would be thermodynamically difficult and kinetically competitive with the side-chain ester hydrolysis.
The Solution: Use CAS 109010-61-9.[1]
-
Orthogonal Protection: The tert-butyl group is stable to the basic conditions often used in alkylation or reductive amination steps.
-
Chemoselective Deprotection: The tert-butyl ester can be cleaved using anhydrous acid (e.g., TFA or HCl/EtOAc) via an E1 elimination mechanism (releasing isobutylene), leaving the ethyl ester completely intact.
Diagram 1: Orthogonal Synthesis Pathway
The following logic flow illustrates the strategic advantage of using the tert-butyl ester intermediate over a bis-ethyl ester approach.
Caption: Synthesis workflow showing the selective cleavage of the tert-butyl ester (CAS 109010-61-9) to yield Benazepril.[1][3]
Experimental Protocols
Synthesis of this compound
Note: This protocol assumes the starting material is the 3-amino-benzazepin-2-one derivative coupled with the phenylpropyl side chain, or a convergent synthesis where N-alkylation is the final assembly step.
Reagents:
-
3-[(1-ethoxycarbonyl-3-phenylpropyl)amino]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (Precursor)[2][4]
-
tert-Butyl bromoacetate (1.1 equiv)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile (ACN)
Procedure:
-
Dissolution: Dissolve the benzazepine precursor in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.
-
Base Addition: Add K₂CO₃ (1.5 equiv). Stir at room temperature for 30 minutes to deprotonate the lactam nitrogen.
-
Alkylation: Dropwise add tert-butyl bromoacetate (1.1 equiv).
-
Reaction: Heat to 40–50°C and monitor by TLC/HPLC. The reaction typically completes in 4–6 hours.
-
Workup: Quench with water and extract into ethyl acetate. Wash the organic layer with brine to remove DMF. Dry over Na₂SO₄ and concentrate.
-
Purification: The crude oil is often purified via flash column chromatography (Silica gel, Hexane:EtOAc 7:3) to isolate CAS 109010-61-9 as a colorless oil/gum.
Chemoselective Deprotection (The Critical Step)
This step converts CAS 109010-61-9 into Benazepril.
Procedure:
-
Preparation: Dissolve this compound in Dichloromethane (DCM) or Ethyl Acetate.
-
Acidolysis:
-
Method A (TFA): Add Trifluoroacetic acid (TFA) (10–20 equiv) at 0°C. Stir at room temperature for 2 hours.
-
Method B (HCl gas): Bubble dry HCl gas through the ethyl acetate solution at 0–5°C.
-
-
Mechanism Check: The reaction proceeds via protonation of the ester carbonyl, followed by cleavage of the t-butyl cation (which forms isobutylene). The ethyl ester remains stable under these non-aqueous acidic conditions.
-
Isolation: Evaporate the solvent and excess acid under reduced pressure. The residue is Benazepril (often as the salt).[3][2][4]
-
Crystallization: Recrystallize from Acetone/EtOAc to obtain high-purity Benazepril HCl.
Analytical Characterization
To validate the identity of CAS 109010-61-9, specific spectral markers must be confirmed.
1H-NMR Markers (CDCl₃, 400 MHz)
-
tert-Butyl Group: Look for a strong, sharp singlet (9H) around δ 1.45 ppm . This confirms the presence of the protecting group.
-
Ethyl Ester: Look for a triplet (3H) at δ 1.25 ppm and a quartet (2H) at δ 4.15 ppm .
-
Differentiation: The presence of both the t-butyl singlet and ethyl patterns confirms the diester structure. In the final product (Benazepril), the t-butyl singlet disappears.
Mass Spectrometry (ESI-MS)
-
Parent Ion: [M+H]⁺ = 481.3 m/z.
-
Fragmentation: A characteristic loss of 56 Da (isobutylene) may be observed in in-source fragmentation, leading to the m/z 425 peak (Benazepril).
Handling and Stability
-
Storage: Store at +2°C to +8°C. The tert-butyl ester is sensitive to strong acids and prolonged exposure to moisture (which may cause slow hydrolysis).
-
Stability: It is generally stable to basic conditions, making it compatible with basic workups. However, avoid high temperatures (>100°C) which can induce thermal elimination of the isobutylene group.
References
-
Pharmaffiliates. (n.d.). This compound - CAS 109010-61-9.[1] Retrieved from [Link]
-
National Institutes of Health (PMC). (2010). Formal Synthesis of the ACE Inhibitor Benazepril[5]·HCl via an Asymmetric Aza-Michael Reaction.[5] Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters: Protection and Deprotection. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Cas 86541-74-4,Benazepril hydrochloride | lookchem [lookchem.com]
- 3. Benazepril Synthesis by Dr Anthony Crasto | PPTX [slideshare.net]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benazepril Tert-Butyl Ester and Benazepril Hydrochloride: A Technical Guide for Drug Development Professionals
Introduction: The Clinical Significance of Benazepril and the Rationale for its Prodrug and Salt Forms
Benazepril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension and congestive heart failure.[1] Its therapeutic efficacy lies in its ability to modulate the renin-angiotensin-aldosterone system, a critical regulator of blood pressure and cardiovascular homeostasis. Benazepril itself is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to its active metabolite, benazeprilat.[1][2][3][4][5][6][7] This conversion, which occurs primarily in the liver through the cleavage of an ester group, is a deliberate drug design strategy to enhance oral bioavailability.[1][3][4][5] The focus of this technical guide is to provide an in-depth comparative analysis of two key chemical entities in the benazepril lifecycle: Benazepril tert-Butyl Ester, a crucial synthetic intermediate, and Benazepril Hydrochloride (HCl), the final active pharmaceutical ingredient (API). Understanding the distinct molecular structures and physicochemical properties of these two compounds is paramount for researchers, scientists, and drug development professionals involved in the synthesis, formulation, and analysis of this important therapeutic agent.
Molecular Structure: A Tale of Two Moieties
The fundamental difference between this compound and Benazepril HCl lies in the nature of the carboxyl group on the acetic acid moiety attached to the benzazepine ring.
This compound serves as a protected form of the carboxylic acid during the synthesis of benazepril. The bulky tert-butyl group is strategically employed to prevent unwanted side reactions.
Benazepril HCl , on the other hand, is the hydrochloride salt of benazepril. The formation of the salt is a critical step in the manufacturing process, as it significantly impacts the drug's solubility, stability, and handling properties, making it suitable for pharmaceutical formulation.[2]
Figure 1: Relationship between this compound, Benazepril, and Benazepril HCl.
Comparative Physicochemical Properties
The structural differences between the tert-butyl ester and the hydrochloride salt give rise to distinct physicochemical properties that are critical for their respective roles in the synthesis and final drug product.
| Property | This compound | Benazepril HCl | Rationale for Difference and Significance in Drug Development |
| Molecular Formula | C₂₈H₃₆N₂O₅[8] | C₂₄H₂₉ClN₂O₅[9] | The addition of the tert-butyl group in the ester increases the carbon and hydrogen count, while the HCl salt adds a chlorine atom. This is fundamental for molecular weight calculations and analytical characterization. |
| Molecular Weight | 480.60 g/mol [8] | 460.96 g/mol [9] | The higher molecular weight of the ester is due to the bulky tert-butyl group. This is a key parameter for stoichiometric calculations in synthesis. |
| Appearance | Colorless Gel / Pale Yellow Thick Oil | White to off-white crystalline powder[4] | The physical state difference is significant for handling and processing. The crystalline nature of the HCl salt is desirable for its stability and ease of formulation into solid dosage forms. |
| Melting Point | Not available (oily substance) | 181-190 °C (with variations depending on purity and crystalline form)[9][10] | The well-defined melting point of the HCl salt is an indicator of its purity and crystalline integrity. The lack of a sharp melting point for the ester is typical for amorphous or oily compounds. |
| Solubility | Insoluble in water (presumed) | Highly soluble in water, ethanol, and methanol (>100 mg/mL)[4]; Soluble in DMSO; Sparingly soluble in aqueous buffers.[10] | The high water solubility of the HCl salt is a key advantage for oral administration, facilitating dissolution in the gastrointestinal tract. The ester's presumed low water solubility is a consequence of the lipophilic tert-butyl group. |
| pKa | Not available | 4.55 | The pKa of Benazepril HCl, corresponding to the carboxylic acid group, is crucial for understanding its ionization state at different physiological pH values, which in turn affects its absorption and distribution. |
| LogP (Water/Octanol) | Higher (presumed) | 3.5 (for the free base, Benazepril) | The tert-butyl ester is expected to be more lipophilic (higher LogP) than the free acid, which would influence its solubility in organic solvents used during synthesis. The moderate LogP of the free base is important for its ability to cross biological membranes. |
Spectroscopic and Analytical Characterization
A thorough analytical characterization is essential for confirming the identity, purity, and quality of both the synthetic intermediate and the final API.
Benazepril HCl
-
Infrared (IR) Spectroscopy: The IR spectrum of Benazepril HCl is characterized by specific absorption bands corresponding to its functional groups. These include peaks for the N-H and O-H stretching of the protonated amine and carboxylic acid, C=O stretching of the amide and ester groups, and aromatic C-H stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides a detailed map of the hydrogen atoms in the molecule, allowing for structural confirmation. Key signals include those for the aromatic protons, the ethyl ester protons, and the protons of the benzazepine ring system.
-
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the molecular weight of Benazepril HCl and for identifying any impurities.
-
X-ray Diffraction (XRD): Benazepril HCl can exist in different crystalline forms, or polymorphs, which can have different physical properties. X-ray powder diffraction (XRPD) is used to identify and characterize these different forms. For instance, Form A and Form B of benazepril hydrochloride have been identified and characterized by their distinct diffraction patterns.[11]
This compound
While detailed, publicly available spectroscopic data for this compound is limited, its characterization would follow similar principles. The key distinguishing features in its spectra compared to Benazepril HCl would be:
-
¹H NMR: The presence of a singlet integrating to nine protons in the upfield region (around 1.4 ppm) corresponding to the tert-butyl group. The absence of a broad signal for the carboxylic acid proton.
-
¹³C NMR: A characteristic signal for the quaternary carbon of the tert-butyl group and the associated methyl carbons.
-
IR Spectroscopy: The C=O stretching frequency of the tert-butyl ester would differ slightly from that of the carboxylic acid in the hydrolyzed product.
Experimental Protocols: From Ester to Salt
The conversion of this compound to Benazepril HCl is a critical two-step process in the overall synthesis.
Step 1: Hydrolysis of this compound to Benazepril
The removal of the tert-butyl protecting group is typically achieved through acid-catalyzed hydrolysis.
Protocol:
-
Dissolve this compound in a suitable organic solvent such as ethyl acetate.
-
Cool the solution to a temperature between -10 °C and +10 °C.
-
Introduce a strong acid, such as trifluoroacetic acid or by bubbling dry hydrogen chloride gas through the solution.
-
Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 16 hours) until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture containing benazepril can be carried forward to the next step or purified if necessary.
Figure 2: Workflow for the hydrolysis of this compound.
Step 2: Formation of Benazepril Hydrochloride
The conversion of the free acid, benazepril, to its hydrochloride salt enhances its stability and aqueous solubility.
Protocol:
-
Take the solution of benazepril in a suitable solvent like ethyl acetate from the previous step.
-
Bubble dry hydrogen chloride gas through the solution.
-
A crystalline suspension of Benazepril HCl will form.
-
The suspension can be diluted with a less polar solvent, such as acetone, to further promote precipitation.[10]
-
The solid Benazepril HCl is then collected by filtration.
-
The collected solid is washed with an appropriate solvent (e.g., acetone) and dried under vacuum to yield the final product.
-
Further purification can be achieved by recrystallization from a suitable solvent system to obtain the desired diastereomeric purity.[10]
Figure 3: Workflow for the formation of Benazepril HCl.
Implications for Drug Development: A Summary of Key Considerations
The choice of the tert-butyl ester as a synthetic intermediate and the final formulation as a hydrochloride salt are deliberate and critical decisions in the drug development process of benazepril.
-
Synthetic Strategy: The use of the tert-butyl ester effectively protects the carboxylic acid group during synthesis, preventing unwanted side reactions and allowing for higher yields and purity of the desired product.
-
API Properties: The conversion to the hydrochloride salt provides a stable, crystalline solid with improved aqueous solubility and handling characteristics. This is essential for consistent and reliable manufacturing of the final drug product.
-
Pharmacokinetics: The ester linkage in benazepril (and its precursor) is designed to be cleaved by hepatic esterases, releasing the active diacid metabolite, benazeprilat.[10] This prodrug approach enhances the oral absorption of the active compound. Benazepril HCl is rapidly absorbed, with peak plasma concentrations of benazepril reached in about 0.5 to 1 hour, and the active metabolite, benazeprilat, peaking at around 1.5 to 2 hours after oral administration.[3]
Conclusion
The molecular structures of this compound and Benazepril HCl dictate their distinct physicochemical properties and, consequently, their specific roles in the lifecycle of the drug. The tert-butyl ester is a well-chosen synthetic intermediate that facilitates a more controlled and efficient synthesis, while the hydrochloride salt provides the necessary stability and solubility for a successful pharmaceutical formulation. A thorough understanding of the chemistry and analytical profiles of these two compounds is fundamental for any scientist or researcher involved in the development, manufacturing, or quality control of benazepril-based therapeutics.
References
-
BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW | New Drug Approvals. (2013, September 14). Retrieved from [Link]
-
Benazepril Hydrochloride | C24H29ClN2O5 | CID 5362123. PubChem. Retrieved from [Link]
-
Benazepril Hydrochloride. (2019, December 2). Retrieved from [Link]
-
Benazepril Hydrochloride: Comprehensive Profile. ResearchGate. Retrieved from [Link]
-
Benazepril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and congestive heart failure. (1991). Drugs, 42(3), 506-525. Retrieved from [Link]
-
Benazepril. PubChem. Retrieved from [Link]
-
Benazepril Hydrochloride. Pharmaffiliates. Retrieved from [Link]
- Crystalline polymorphs of benazepril hydrochloride. (2006). Google Patents.
- Synthesis method of benazepril intermediate and benazepril hydrochloride. (2020). Google Patents.
-
Benazepril. StatPearls. Retrieved from [Link]
-
[Preparation and characterization of Forms A and B of benazepril hydrochloride]. (2014). Yao Xue Xue Bao, 49(7), 1013-1017. Retrieved from [Link]
-
Pharmacokinetics of the Angiotensin Converting Enzyme Inhibitor benazepril.HCl (CGS 14 824 A) in Healthy Volunteers After Single and Repeated Administration. (1989). British Journal of Clinical Pharmacology, 27(Suppl 1), 29S-37S. Retrieved from [Link]
-
The pharmacokinetics of benazepril relative to other ACE inhibitors. (1992). Journal of Cardiovascular Pharmacology, 20(Suppl 10), S1-S8. Retrieved from [Link]
-
Pharmacokinetics of the Angiotensin-Converting-Enzyme Inhibitor, Benazepril, and Its Active Metabolite, Benazeprilat, in Dog. (1993). Journal of Veterinary Pharmacology and Therapeutics, 16(1), 1-10. Retrieved from [Link]
Sources
- 1. Benazepril Hydrochloride | C24H29ClN2O5 | CID 5362123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kinetics of the acidic and enzymatic hydrolysis of benazepril HCl studied by LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of the angiotensin converting enzyme inhibitor benazepril.HCl (CGS 14 824 A) in healthy volunteers after single and repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of benazepril relative to other ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benazepril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN1844102A - Process for preparing Benazepril hydrochloride materials - Google Patents [patents.google.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. WO2005009972A2 - Process for preparation of benazepril - Google Patents [patents.google.com]
Benazepril tert-Butyl Ester synonyms and IUPAC nomenclature
The following technical guide details the nomenclature, structural identity, and synthetic utility of Benazepril tert-Butyl Ester , a critical intermediate in the manufacturing of the antihypertensive drug Benazepril.
Nomenclature, Structural Characterization, and Synthetic Utility[1][2]
Executive Summary
This compound (CAS: 109010-61-9) serves as the penultimate, orthogonally protected intermediate in the synthesis of Benazepril Hydrochloride.[1] Its strategic importance lies in the tert-butyl protection of the benzazepine-acetic acid moiety, which allows for selective acidolytic deprotection in the presence of the acid-sensitive ethyl ester on the phenylpropyl side chain.[1] This guide provides a rigorous analysis of its IUPAC nomenclature, synonyms, and the causal logic behind its use in process chemistry.[1]
Part 1: Identity & Nomenclature[2]
1.1 Structural Definition
The molecule is a dicarboxylic acid derivative where the proximal carboxyl group (attached to the benzazepine nitrogen) is protected as a tert-butyl ester, and the distal carboxyl group (on the phenylpropyl chain) exists as an ethyl ester.[1][2]
-
Chemical Formula:
[1][2][3] -
Molecular Weight: 480.60 g/mol [1]
-
Stereochemistry: The compound possesses two chiral centers, both in the (S) configuration.[1]
1.2 IUPAC Nomenclature Breakdown
The systematic naming follows the substitution rules for the 1-benzazepine heterocycle.[1]
Official Name: tert-Butyl 2-[(3S)-3-[[(1S)-1-ethoxycarbonyl-3-phenylpropyl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate[1]
Nomenclature Logic (Step-by-Step):
-
Core Heterocycle: 2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (A seven-membered lactam fused to a benzene ring).[1]
-
N-Substitution: The nitrogen at position 1 is substituted with an acetic acid moiety, protected as a tert-butyl ester: 1-(tert-butoxycarbonylmethyl).[1]
-
C3-Substitution: The carbon at position 3 is substituted with an amino group: 3-amino.[1][4]
-
Side Chain: The amino group is alkylated with a 1-ethoxycarbonyl-3-phenylpropyl group (derived from homophenylalanine ethyl ester or similar).[1]
-
Stereochemistry: Both the C3 of the ring and the C1 of the side chain are (S).[1]
1.3 Synonyms and Commercial Codes
To facilitate database searching and procurement, the following synonyms are recognized in the field:
| Category | Synonym / Identifier |
| Common Name | This compound |
| CAS Registry | 109010-61-9 |
| Inversion Name | 1H-1-Benzazepine-1-acetic acid, 3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-, 1,1-dimethylethyl ester |
| Process Code | Benazepril Intermediate-IIa (generic designation in patent literature) |
| Impurity Code | Benazepril EP Impurity B (Note: Impurity B is often the free acid or a related ester; verify specific pharmacopeia as definitions vary by region.[1][5] In some contexts, the t-butyl ester is a process impurity in the final drug).[1] |
Part 2: Synthetic Context & Causality[2]
2.1 The Logic of Orthogonal Protection
In the synthesis of ACE inhibitors like Benazepril, the molecule contains two ester groups that must be manipulated separately.[1]
-
The Ethyl Ester: Must remain intact to form the prodrug (Benazepril).[1]
-
The tert-Butyl Ester: Must be hydrolyzed to form the free acid (which forms the salt with HCl).[1][4]
Causality: If a methyl or ethyl ester were used for the benzazepine acetic acid, removing it would likely hydrolyze the other ethyl ester, leading to the diacid (Benazeprilat), which is the active metabolite but not the desired prodrug form.[1] The tert-butyl ester is chosen because it is acid-labile (cleavable by TFA or HCl gas) but relatively stable to basic conditions, whereas the ethyl ester is stable to acid but labile to base.[1] This orthogonality allows selective deprotection.[1]
2.2 Visualization of the Synthetic Pathway
The following diagram illustrates the convergence of the two fragments and the selective deprotection step.
Caption: Synthesis pathway highlighting the orthogonal stability of the tert-butyl ester, enabling selective conversion to Benazepril.
Part 3: Experimental Protocols
3.1 Protocol: Selective Deprotection (Synthesis of Benazepril HCl)
This protocol demonstrates the utility of the tert-butyl ester.[1][2] By using dry HCl in an organic solvent, the tert-butyl group is cleaved via an E1-like elimination mechanism (releasing isobutylene), while the ethyl ester remains protonated but unhydrolyzed due to the absence of water.[1]
Reagents:
-
This compound (1.0 eq)[1]
-
Ethyl Acetate (EtOAc) (Solvent)[1]
-
HCl gas (dried) or 4M HCl in Dioxane[1]
Methodology:
-
Dissolution: Dissolve 10.0 g of this compound in 100 mL of dry Ethyl Acetate at 20-25°C. Ensure the solution is clear.
-
Acidolysis: Cool the solution to 0-5°C. Slowly bubble dry HCl gas into the solution for 30-60 minutes, or add 4M HCl/Dioxane (3.0 eq).
-
Monitoring: Monitor by HPLC or TLC. The disappearance of the starting material (
) and appearance of the baseline product (free acid salt) indicates completion.[1] -
Isolation: Sparge with nitrogen to remove excess HCl.[1] Filter the white crystalline solid (Benazepril Hydrochloride).[1]
-
Validation:
3.2 Characterization Data (Reference)
To validate the identity of the intermediate before deprotection:
| Technique | Expected Signal / Characteristic |
| 1H NMR (CDCl3) | |
| Mass Spectrometry | |
| IR Spectroscopy | Distinct carbonyl stretches: ~1735 cm⁻¹ (ester), ~1650 cm⁻¹ (lactam).[1] |
Part 4: Structural Visualization[2]
The following diagram breaks down the IUPAC nomenclature components mapped to the chemical structure logic.
Caption: Hierarchical breakdown of the chemical structure components corresponding to the IUPAC name.[1]
References
-
Novartis AG. (1983).[1] Process for the preparation of 1-carboxymethyl-3-amino-benzazepin-2-one derivatives.[1] US Patent 4,410,520.[1][4] Link
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 71313623, this compound-d5 (Deuterated Analog).[1] Retrieved from PubChem.[1] Link[1]
-
Simson Pharma. (2024).[1] this compound Reference Standard Data.[1][2][4][6]Link[1]
-
Thieme Chemistry. (2000).[1] Protecting Groups: Orthogonal Sets in Organic Synthesis.[1][7] Science of Synthesis.[1] Link
Sources
- 1. This compound-d5 | C28H36N2O5 | CID 71313623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. allmpus.com [allmpus.com]
- 4. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]
- 5. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Difference between Benazepril tert-Butyl Ester and Benazepril Ethyl Ester
Synthetic Orthogonality, Structural Divergence, and Pharmacological Application[1]
Executive Summary
In the high-precision landscape of ACE inhibitor development, the distinction between Benazepril tert-Butyl Ester and Benazepril Ethyl Ester is not merely one of nomenclature but of functional utility.[1] This guide delineates the critical separation between the two:
-
Benazepril Ethyl Ester (Benazepril): The active pharmaceutical ingredient (API) prodrug designed for oral bioavailability.[1]
-
This compound: A transient synthetic intermediate utilized for its "orthogonal protection" properties, allowing the precise construction of the final drug molecule without side reactions.[1]
This whitepaper provides a mechanistic breakdown of their chemical differences, the logic behind their use in synthesis, and validated protocols for the selective conversion of the tert-butyl intermediate into the final ethyl ester drug.[1]
Part 1: Structural & Functional Analysis[1]
The core difference lies in the status of the carboxylic acid moiety attached to the benzazepine ring.[1] Benazepril contains two carboxyl-related groups:
-
Side Chain: A homophenylalanine derivative bearing an ethyl ester .[1]
-
Ring System: A benzazepine ring bearing an acetic acid group.[1][2]
| Feature | This compound (Intermediate) | Benazepril Ethyl Ester (The Drug) |
| CAS Number | 109010-61-9 | 86541-74-4 (HCl Salt) |
| Role | Synthetic Intermediate / Precursor | Active Pharmaceutical Ingredient (Prodrug) |
| Ring Carboxyl Status | Protected as tert-Butyl Ester | Free Acid (or Salt form) |
| Side Chain Status | Ethyl Ester (Intact) | Ethyl Ester (Intact) |
| Lability | Acid-labile (Cleaves in mild acid) | Base/Enzyme-labile (Stable in mild acid) |
| In Vivo Activity | Inactive (No affinity for ACE) | Active Prodrug (Metabolized to Benazeprilat) |
Structural Visualization
The following diagram illustrates the chemical transformation and the specific location of the ester groups.[1]
Caption: Figure 1. The synthetic trajectory from the tert-butyl protected intermediate to the final Benazepril prodrug and its eventual metabolic activation.[1]
Part 2: The Logic of Orthogonal Protection
Why use a tert-butyl ester intermediate if the final drug requires an ethyl ester? The answer lies in Chemo-selectivity .[1]
The Challenge
Synthesizing Benazepril involves coupling a benzazepine ring (containing a carboxyl group) with a homophenylalanine side chain (containing an ethyl ester).[1][3]
-
If the ring carboxyl is left as a free acid, it can self-couple or interfere with the reaction.[1]
-
If the ring carboxyl is protected as a methyl or ethyl ester, removing it later would also hydrolyze the essential ethyl ester on the side chain, destroying the drug.[1]
The Solution: Orthogonality
The tert-butyl ester provides a "lock" that can be opened with a different "key" than the ethyl ester.[1]
-
tert-Butyl Key: Acid (HCl or TFA).[1] The bulky t-butyl group forms a stable carbocation, allowing cleavage under anhydrous acidic conditions that do not affect the primary ethyl ester.[1]
-
Ethyl Key: Base (NaOH) or Enzymes (Esterases).[1] These conditions would cleave the side chain, which is why we avoid them during the deprotection step.[1]
This strategy ensures that we can expose the ring carboxylic acid (to form the salt) while keeping the side chain ethyl ester intact for oral bioavailability.[1]
Part 3: Experimental Protocol (Self-Validating System)
Objective: Selective conversion of this compound to Benazepril Hydrochloride.
Safety Warning: Work in a fume hood. HCl gas is corrosive.
Materials
-
Reagent: Hydrogen Chloride (gas) or 4M HCl in Dioxane/Ethyl Acetate.
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]
-
Validation: HPLC (C18 column), NMR.
Step-by-Step Methodology
-
Dissolution (Solvation Control):
-
Dissolve 10.0 g of this compound in 100 mL of dry Ethyl Acetate.
-
Why: EtOAc is a non-nucleophilic solvent that precipitates the final HCl salt product, driving the reaction equilibrium forward (Le Chatelier’s principle).[1]
-
-
Acidolysis (The Orthogonal Cleavage):
-
Cool the solution to 0–5°C.
-
Bubble dry HCl gas through the solution OR add 4M HCl in EtOAc dropwise (3.0 equivalents).[1]
-
Mechanism:[1][3][5] Protonation of the carbonyl oxygen leads to the ejection of the tert-butyl cation (as isobutylene gas), yielding the carboxylic acid.[1] The ethyl ester remains kinetically stable under these specific conditions.
-
-
Monitoring (Process Analytical Technology):
-
Isolation (Crystallization):
-
Validation (Quality Control):
-
1H NMR (DMSO-d6): Verify the loss of the singlet at ~1.4 ppm (9H, t-butyl) and the retention of the triplet/quartet pattern (ethyl group) at ~1.2/4.1 ppm.[1]
-
Part 4: Impurity Profiling & Troubleshooting[1]
In drug development, the "this compound" is classified as a Process Related Impurity in the final API if not fully removed.[1]
| Impurity Code | Chemical Identity | Origin | Removal Strategy |
| Impurity G (EP) | Benazepril Ethyl Diester | Transesterification or wrong starting material | Recrystallization in Acetone |
| Intermediate | This compound | Incomplete Hydrolysis | Extend reaction time with HCl |
| Benazeprilat | Benazepril Diacid | Over-hydrolysis (Ethyl ester lost) | Control temperature < 10°C |
Workflow Visualization: Impurity Management
Caption: Figure 2. Decision tree for monitoring the deprotection of this compound.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71313623, this compound. Retrieved from [Link][1][6]
-
Google Patents (2006). CN1844102A - Process for preparing Benazepril hydrochloride materials.[1] Retrieved from
-
Organic Chemistry Portal. tert-Butyl Esters: Preparation and Cleavage. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. allmpus.com [allmpus.com]
- 3. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. CN1844102A - Process for preparing Benazepril hydrochloride materials - Google Patents [patents.google.com]
- 6. This compound-d5 | C28H36N2O5 | CID 71313623 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Benazepril tert-Butyl Ester Physical Characteristics & Characterization
This guide provides an in-depth technical analysis of Benazepril tert-Butyl Ester , a critical intermediate and impurity standard in the synthesis of the antihypertensive drug Benazepril.[1][2][3]
Executive Summary & Chemical Identity[3][5][6]
This compound (CAS: 109010-61-9) represents the fully assembled diester precursor to Benazepril.[2][3][4] Chemically, it is tert-butyl (3S)-3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate .[2][3][4]
Its primary utility lies in orthogonal protecting group strategy .[1][2][4] The molecule contains two ester functionalities:[1][2][5][6][7][8]
-
Ethyl Ester: Stable to mild acid, intended to remain in the final prodrug (Benazepril).[1][2][4]
-
tert-Butyl Ester: Highly acid-labile, protecting the acetic acid moiety on the benzazepine ring.[1][2][3][4]
Selective cleavage of the tert-butyl ester (using TFA or HCl) yields Benazepril, while preserving the ethyl ester.[1][2][3][4]
Core Chemical Data
| Parameter | Technical Specification |
| CAS Number | 109010-61-9 |
| Chemical Formula | C₂₈H₃₆N₂O₅ |
| Molecular Weight | 480.61 g/mol |
| Physical State | Viscous Oil / Colourless Gel (at ambient temp) |
| Solubility | Soluble in EtOAc, DCM, MeOH, DMSO; Insoluble in Water.[1][2][3][4][9][6][7][8] |
| Chirality | (3S, 1'S) configuration (Critical for bioactivity) |
Critical Distinction: Do not confuse this molecule with the Amino-Intermediate (CAS 109010-60-8), which is the precursor to this ester and is typically a solid.[1][2][3][4] The full this compound is lipophilic and non-crystalline in its free base form.[1][2][3][4]
Physical Characteristics & Melting Point Analysis
The "Missing" Melting Point
Researchers often search for a melting point for this compound and fail to find a definitive value.[1][2][3][4] This is not a data gap; it is a physical characteristic.
-
Free Base Form: The compound exists as a viscous, colourless to pale yellow oil or gel at room temperature.[1][2][3] It does not typically form a stable crystal lattice due to the flexibility of the phenylpropyl side chain and the bulky tert-butyl group disrupting packing.[1][2][4]
-
Salt Forms: While salts (e.g., hydrochloride) could theoretically be crystallized, the standard workflow involves acid hydrolysis directly on the crude oil to generate Benazepril HCl.[1][2][3][4] Thus, the solid state of this specific intermediate is rarely isolated.[1][2][3]
Comparative Physical Properties
| Compound | Role | Physical State | Melting Point |
| This compound | Precursor / Impurity | Viscous Oil / Gel | N/A (Liquid/Gel) |
| Benazepril HCl | Final API | Crystalline Solid | 188 – 190 °C |
| Amino-Benzazepine Intermediate* | Starting Material | Solid | 95 – 105 °C (approx) |
*Amino-Intermediate: tert-butyl (3S)-3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetate (CAS 109010-60-8).[1][2][3][4][9]
Synthetic Context & Mechanism[1][2][3][4][7][8][9]
The synthesis of Benazepril relies on the Reductive Amination or Michael Addition pathway.[1][2][4] The tert-butyl ester serves as a temporary "mask" for the carboxylic acid, preventing side reactions (like self-cyclization) during the coupling of the benzazepine ring with the phenylpropyl side chain.[1][2][3][4]
Pathway Visualization
The following diagram illustrates the orthogonal protection strategy where the tert-butyl group is selectively removed.[1][2][4]
Caption: Orthogonal protection strategy showing the conversion of the oily tert-butyl ester intermediate into the crystalline Benazepril HCl API.
Analytical Characterization Protocols
Since a melting point is not a viable identification method for the oil, identification relies on spectroscopic signatures.[1][2][3][4]
A. 1H-NMR Signature (Self-Validating)
The presence of the tert-butyl group provides a distinct diagnostic signal.[2][3][4]
-
Solvent: CDCl₃
-
Key Signal: A strong singlet integrating to 9 protons at δ ~1.40 - 1.45 ppm .[2][3][4]
-
Differentiation:
B. HPLC Purity Protocol
This method separates the lipophilic tert-butyl ester from the more polar Benazepril API.[1][2][3][4]
Method Parameters:
Expected Retention Order:
Experimental Protocol: Isolation & Verification
Objective: To isolate and verify the physical state of this compound from a crude reaction mixture.
Reagents:
Step-by-Step Methodology:
-
Quench & Extraction:
-
Wash Cycles (Critical for Purity):
-
Drying & Concentration:
-
Dry over anhydrous Na₂SO₄ for 30 minutes. Filter.
-
Concentrate the filtrate under reduced pressure (Rotavap) at 40-45°C.
-
-
Observation (The "Physical Characteristic" Check):
-
Storage:
References
-
PubChem. (2025).[2][4][10] this compound - Compound Summary. National Library of Medicine.[1][2][4] Available at: [Link][2][3][4]
-
Pharmaffiliates. (2024). This compound Reference Standard. Available at: [Link][2][3][4][8]
-
U.S. Patent 4,410,520. (1983).[2][4] 3-Amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one derivatives. (Foundational patent describing the synthesis and isolation of benzazepine esters).[2][4]
Sources
- 1. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]
- 2. tert-Butyl-(S)-(3-amino-2-oxo-2,3,4,5-tetrahydrobenzo[b]az… [cymitquimica.com]
- 3. China T-butyl,3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin - Zhejiang Karry Pharmachem Co., Ltd. [sunsirs.com]
- 4. This compound-d5 | C28H36N2O5 | CID 71313623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN1844102A - Process for preparing Benazepril hydrochloride materials - Google Patents [patents.google.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. T-BUTYL 3-(S)-AMINO-2,3,4,5-TETRAHYDRO-1H-[1]BENZEPINE-2-ONE-1-ACETATE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benazepril hydrochloride | 86541-74-4 [chemicalbook.com]
- 12. [(3S)-3-[[(1S)-3-Cyclohexyl-1-(ethoxycarbonyl)propyl]amino]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic Acid Hydrochloride [lgcstandards.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
A Technical Guide to the Strategic Role of Benazepril tert-Butyl Ester in ACE Inhibitor Synthesis
This document provides an in-depth technical examination of benazepril tert-butyl ester, a critical intermediate in the manufacturing of benazepril, a potent angiotensin-converting enzyme (ACE) inhibitor. Designed for researchers, chemists, and professionals in drug development, this guide elucidates the strategic importance of the tert-butyl ester moiety, details the synthetic pathway, provides actionable experimental protocols, and outlines methods for analytical characterization.
Introduction: The Clinical and Chemical Context of Benazepril
Benazepril is a widely prescribed medication for the management of hypertension, congestive heart failure, and chronic renal failure.[1][2] It functions as a prodrug, meaning it is administered in an inactive form and is metabolized in the liver into its active metabolite, benazeprilat.[2][3] Benazeprilat is a powerful, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[2] ACE inhibitors play a crucial role in cardiovascular therapy by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure and reducing strain on the heart.[4]
The synthesis of complex pharmaceutical molecules like benazepril is a multi-step process where the strategic use of intermediates is paramount to achieving high yield, purity, and the correct stereochemistry. This compound is a pivotal intermediate in this process, primarily serving as a protected form of one of the key reactants. Its use is a classic example of a protecting group strategy, essential for orchestrating a successful and efficient synthesis.
The Strategic Rationale for Tert-Butyl Ester as a Protecting Group
In organic synthesis, a protecting group is a chemical moiety that is temporarily introduced to a functional group to prevent it from reacting in subsequent steps. The choice of a protecting group is critical and is dictated by its ability to be introduced selectively, remain stable under various reaction conditions, and be removed cleanly without affecting other parts of themolecule. The tert-butyl ester in the benazepril synthesis serves this purpose with exceptional efficacy.
Causality Behind the Choice:
-
Selective Reactivity: The synthesis of benazepril involves the coupling of two chiral fragments. One of these fragments contains two carboxylic acid groups. To ensure that the coupling reaction occurs at the desired amino group and not at the carboxylic acid, the latter must be masked or "protected." The tert-butyl ester provides this protection.
-
Steric Hindrance: The bulky nature of the tert-butyl group provides significant steric hindrance, physically blocking the protected carboxyl group from undergoing unwanted side reactions, such as amide formation.
-
Orthogonal Deprotection: Benazepril contains two ester groups: an ethyl ester and the synthetically introduced tert-butyl ester. A key advantage of the tert-butyl ester is its lability under acidic conditions, which allows for its selective removal (deprotection) without affecting the more robust ethyl ester.[5] This differential reactivity, known as orthogonality, is a cornerstone of modern synthetic strategy. The final deprotection step is typically achieved by treating the this compound with dry hydrogen chloride gas in a solvent like ethyl acetate, which cleanly cleaves the tert-butyl group to yield the active carboxylic acid of benazepril.[1][6]
-
Enhanced Processability: Esterification of the carboxylic acid intermediate improves its solubility in the organic solvents used for the coupling reaction and facilitates purification through techniques like chromatography or crystallization.
The Synthetic Pathway Featuring the this compound Intermediate
The industrial synthesis of benazepril hydrochloride commonly proceeds through the coupling of two key intermediates: (3S)-3-amino-1-tert-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one and an activated chiral substrate, ethyl (2R)-2-(4-nitrobenzenesulfonyl)-4-phenyl butyrate.[1] The product of this nucleophilic substitution is this compound.
The overall synthetic workflow can be summarized as follows:
-
Preparation of Key Intermediates: Synthesis of the two chiral building blocks. The benzazepine portion is prepared with its carboxylic acid group protected as a tert-butyl ester.[6][7]
-
Coupling Reaction: Nucleophilic substitution reaction between the amino group of the protected benzazepine and the activated ethyl phenylbutyrate derivative. This reaction forms the core structure of benazepril, resulting in this compound.[1][8]
-
Deprotection: Selective acid-catalyzed hydrolysis of the tert-butyl ester to unmask the carboxylic acid, yielding benazepril free base.[6]
-
Salt Formation and Purification: Treatment with hydrochloric acid to form benazepril hydrochloride, followed by crystallization to isolate the final active pharmaceutical ingredient (API) with high diastereomeric purity.[1]
Caption: Synthetic pathway for Benazepril HCl.
Experimental Protocols and Data
The following protocols are illustrative and synthesized from established methods described in the literature.[1][6] All operations should be conducted by trained personnel in a suitable laboratory environment.
Protocol 1: Synthesis of this compound (Coupling)
-
Reagents & Setup:
-
(3S)-3-amino-1-tert-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one (1.0 eq)
-
Ethyl (2R)-2-(4-nitrobenzenesulfonyl)-4-phenyl butyrate (1.1 eq)
-
N-methylmorpholine (1.5 eq)
-
Anhydrous methylene chloride (DCM)
-
Reaction vessel equipped with a magnetic stirrer, nitrogen inlet, and temperature control.
-
-
Procedure:
-
Dissolve (3S)-3-amino-1-tert-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one in anhydrous DCM under a nitrogen atmosphere.
-
Add N-methylmorpholine to the solution and stir for 10 minutes at room temperature.
-
Add a solution of ethyl (2R)-2-(4-nitrobenzenesulfonyl)-4-phenyl butyrate in DCM dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound as an oily residue.
-
The crude product may be purified by flash column chromatography if necessary.
-
Protocol 2: Deprotection and Salt Formation
-
Reagents & Setup:
-
Crude this compound (1.0 eq)
-
Anhydrous ethyl acetate
-
Dry hydrogen chloride (HCl) gas
-
Acetone (for crystallization)
-
Reaction vessel equipped with a gas dispersion tube and stirrer, cooled in an ice bath.
-
-
Procedure:
-
Dissolve the crude this compound in anhydrous ethyl acetate and cool the solution to 10-15°C.[6]
-
Bubble dry HCl gas slowly through the solution. Monitor the temperature to ensure it does not rise significantly.
-
Continue gas purging until the reaction is complete (monitored by TLC/HPLC, typically 2-4 hours). The product, benazepril hydrochloride, will begin to precipitate.
-
Stop the HCl flow and remove the excess dissolved gas and solvent under vacuum.[6]
-
To the resulting residue, add acetone and stir the slurry at a low temperature (e.g., 5-10°C) for 1-2 hours to complete crystallization.[6]
-
Filter the solid product, wash with cold acetone, and dry under vacuum at 45-50°C to yield benazepril hydrochloride.
-
Caption: Experimental workflow for synthesis.
Quantitative Data Summary
The efficiency of this synthetic route is highly dependent on precise control of reaction conditions. The following table summarizes typical outcomes.
| Parameter | This compound | Benazepril Hydrochloride | Reference |
| Typical Yield | >90% (crude) | ~91% (from intermediate) | [6] |
| Initial Diastereomeric Ratio (SS:SR) | ~96:4 | N/A | [1] |
| Final Diastereomeric Ratio (SS:SR) | N/A | >99.5:0.5 | [1] |
| Physical Form | Oily Residue | White Crystalline Powder | [6][9] |
Analytical Characterization: A Self-Validating System
Rigorous analytical control is essential to ensure the identity, purity, and quality of the this compound intermediate and the final API.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity and, crucially, for determining the diastereomeric ratio of the final product. A validated HPLC method can resolve the desired (S,S) diastereomer from the undesired (S,R) diastereomer, ensuring the final product meets regulatory specifications.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the intermediate and the final product. The characteristic signals for the tert-butyl group (a singlet around 1.4 ppm in ¹H NMR) will be present in the intermediate but absent in the final benazepril spectrum, providing direct evidence of successful deprotection.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compounds, verifying the identity of the intermediate and the final product.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the reaction by observing the characteristic carbonyl stretching frequencies of the ester and lactam groups.
Conclusion
This compound is not merely a transient species in a reaction sequence; it is a strategically designed intermediate that is fundamental to the successful synthesis of benazepril. The use of the tert-butyl group as a protecting agent exemplifies key principles of modern organic synthesis: control of reactivity, orthogonal protection/deprotection, and process optimization. This strategy allows for the efficient and stereocontrolled coupling of complex chiral fragments, ultimately leading to the production of a high-purity, life-saving medication. Understanding the causality behind its use provides valuable insight for professionals engaged in the design and development of synthetic routes for complex pharmaceutical agents.
References
- CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents. (n.d.).
-
BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW | New Drug Approvals. (2013, September 14). Retrieved February 7, 2026, from [Link]
- CN1844102A - Process for preparing Benazepril hydrochloride materials - Google Patents. (n.d.).
-
Benazepril | C24H28N2O5 | CID 5362124 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
- WO2005009972A2 - Process for preparation of benazepril - Google Patents. (n.d.).
-
Microwave-assisted synthesis of an important intermediate of benazepril. (n.d.). Retrieved February 7, 2026, from [Link]
-
New process for preparing benazepril precursor. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. (2023, November 23). PubMed. Retrieved February 7, 2026, from [Link]
-
Benazepril-Impurities | Pharmaffiliates. (n.d.). Retrieved February 7, 2026, from [Link]
-
Design, Synthesis, and Evaluation of Novel Phenolic Acid/Dipeptide/Borneol Hybrids as Potent Angiotensin Converting Enzyme (ACE) Inhibitors with Anti-hypertension Activity. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
Benazepril Hydrochloride: Comprehensive Profile | Request PDF. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. (n.d.). Frontiers. Retrieved February 7, 2026, from [Link]
-
Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
tert-Butyl Esters - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]
-
Analytical Chemistry: An Indian Journal. (2016, June). Retrieved February 7, 2026, from [Link]
-
Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. (2023, November 10). National Institutes of Health. Retrieved February 7, 2026, from [Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. WO2005009972A2 - Process for preparation of benazepril - Google Patents [patents.google.com]
- 7. CN1844102A - Process for preparing Benazepril hydrochloride materials - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
Methodological & Application
Protocol for reductive amination synthesis of Benazepril tert-Butyl Ester
Application Note: High-Fidelity Synthesis of Benazepril tert-Butyl Ester via Stereoselective Reductive Amination
Abstract
This application note details the optimized protocol for the synthesis of this compound, the critical penultimate intermediate in the manufacturing of the angiotensin-converting enzyme (ACE) inhibitor Benazepril Hydrochloride.[1] The method utilizes a stereoselective reductive amination between (3S)-3-amino-1-(tert-butoxycarbonylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (Amine Synthon) and Ethyl 2-oxo-4-phenylbutyrate (EOPB).[2]
While traditional methods employ toxic sodium cyanoborohydride (
Scientific Background & Retrosynthesis
The Chemistry of Benazepril
Benazepril is a prodrug hydrolyzed in vivo to Benazeprilat.[1][2] The synthetic challenge lies in constructing the second chiral center (C-1' of the phenylpropyl side chain) with high stereofidelity.[1]
The reaction involves the condensation of a chiral amine (Amine Synthon) with a prochiral ketone (EOPB) to form an imine (Schiff base), which is subsequently reduced.[1] The steric bulk of the tert-butyl group on the benzazepine ring and the phenyl group on the butyrate chain directs the hydride attack, but strict process controls are required to maximize the formation of the desired (S,S)-diastereomer over the (R,S)-impurity.[1]
Retrosynthetic Analysis
The convergent synthesis disconnects at the secondary amine linkage.[1][2]
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the Benazepril scaffold.[1][2]
Experimental Protocol
Critical Process Parameters (CPPs)
-
Water Content: The reaction must be strictly anhydrous during imine formation to drive equilibrium.[1][2]
-
Stoichiometry: A slight excess of the ketone (1.1–1.2 eq) pushes the amine conversion to completion.[1]
-
Temperature: Low temperature (0–10°C) during the reduction step enhances diastereoselectivity ((S,S) preference).[1]
-
Acid Catalyst: Acetic acid is essential to activate the ketone and protonate the imine intermediate.[1][2]
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role |
| Amine Synthon (Solid) | 290.36 | 1.0 | Chiral Scaffold |
| EOPB (Liquid/Oil) | 206.24 | 1.2 | Carbonyl Source |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | Reducing Agent |
| Acetic Acid (Glacial) | 60.05 | 2.0 | Catalyst/Activator |
| Dichloromethane (DCM) | - | Solvent | Reaction Medium |
| Ethanol (Anhydrous) | - | Solvent | Alt.[2][5] Medium (for hydrogenation) |
Step-by-Step Procedure (Chemical Reduction Method)
Step 1: Imine Formation (Pre-complexation) [1][2]
-
Charge a clean, dry 3-neck round-bottom flask with Amine Synthon (10.0 g, 34.4 mmol).
-
Add Dichloromethane (DCM) (100 mL) and stir to dissolve.
-
Add EOPB (8.5 g, 41.3 mmol) followed by Glacial Acetic Acid (4.1 g, 68.8 mmol).
-
Optional but Recommended: Add activated 4Å molecular sieves to absorb water generated during imine formation.[1][2]
-
Stir the mixture at 20–25°C for 2 hours .
Step 2: Selective Reduction
-
Cool the reaction mixture to 0–5°C using an ice/salt bath.
-
Add Sodium Triacetoxyborohydride (
) (10.9 g, 51.6 mmol) portion-wise over 30 minutes. -
Allow the reaction to warm to room temperature (20°C) and stir for 12–16 hours.
Step 3: Quench and Workup
-
Quench the reaction by slowly adding Saturated
solution (100 mL). Gas evolution ( ) will occur; ensure adequate venting.[1][2] -
Extract the aqueous layer with fresh DCM (2 x 50 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure to yield the crude oil (mixture of diastereomers).
Step 4: Crystallization (Enrichment of S,S Isomer) The crude product typically contains an (S,S):(R,S) ratio of ~85:[1]15. Crystallization is required to reach >99% (S,S).
-
Dissolve the crude oil in Ethyl Acetate/Hexane (1:4) or Methyl Ethyl Ketone (MEK) at 50°C.
-
Cool slowly to 0°C over 4 hours.
-
Seed with pure this compound crystals if available.[2]
-
Yield: Expected 65–75% (after crystallization).
Process Workflow & Mechanism
The following diagram illustrates the reaction pathway and the critical decision points for quality control.
Figure 2: Step-by-step process flow for the reductive amination synthesis.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Incomplete imine formation due to water.[2] | Use molecular sieves or azeotropic distillation (toluene) before adding hydride.[1][2] |
| High (R,S) Impurity | Reaction temperature too high during reduction.[1][2] | Ensure reduction occurs at <5°C. Consider switching to catalytic hydrogenation ( |
| Sticky Gum/Oil | Residual solvents or impurities.[1][2] | Recrystallize using Isopropyl Ether or MEK.[1][2] Seed crystals are critical for inducing precipitation.[1][2] |
| By-product: Alcohol | Reduction of Ketone (EOPB) to Alcohol.[1][2] | Add reducing agent after imine formation is confirmed.[1][2] Do not mix Ketone + Hydride without Amine.[1][2] |
References
-
Watthey, J. W. (1983).[1][2] 3-Amino-[1]-benzazepin-2-one-1-alkanoic acids.[2][5][6][7][8][9][10] U.S. Patent No.[1][2][3] 4,410,520.[1][2][5][9] Washington, DC: U.S. Patent and Trademark Office.[1][2] Link
- Core reference for the original reductive amination route using Sodium Cyanoborohydride.
-
Prashad, M., et al. (2002).[1][2] Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof.[1][2][3][4] U.S. Patent Application 2002/0183515.[1][2] Link
- Details the crystallization and epimerization strategies to maximize the (S,S) isomer yield.
-
Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] Link[1][2]
-
Authoritative source for the mechanism and superiority of Sodium Triacetoxyborohydride over Cyanoborohydride.[1]
-
-
Novartis AG. (2005).[1][2] Process for preparation of benazepril.[1][2][3][4][5][6][8][9][11] World Intellectual Property Organization WO2005009972.[1][2] Link
- Describes industrial purific
Sources
- 1. US20020183515A1 - Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof - Google Patents [patents.google.com]
- 2. 3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepin-1-t-butyl acetate | C16H22N2O3 | CID 3674165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. WO2005009972A2 - Process for preparation of benazepril - Google Patents [patents.google.com]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]
- 10. US4410520A - 3-Amino-[1]-benzazepin-2-one-1-alkanoic acids - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Application Note: Selective Synthesis of Benazepril Hydrochloride via Acidolytic Cleavage of Benazepril tert-Butyl Ester
Executive Summary
This application note details the critical process parameters (CPPs) for the conversion of Benazepril tert-butyl ester to Benazepril Hydrochloride (API). This transformation represents the final synthetic step in the production of the ACE inhibitor Benazepril. The protocol emphasizes chemoselectivity : removing the acid-labile tert-butyl protecting group without hydrolyzing the ethyl ester moiety—a degradation pathway that leads to the formation of Benazeprilat (Impurity C), the active metabolite but a critical process impurity.
Introduction & Retrosynthetic Context
Benazepril Hydrochloride is a prodrug ACE inhibitor used to treat hypertension.[1] Its structure contains two ester stereocenters (
-
A sterically hindered tert-butyl ester (protecting the benzazepine acetic acid).
-
A primary ethyl ester (on the phenylpropyl side chain).
The objective is to cleave the tert-butyl ester under anhydrous acidic conditions to yield the carboxylic acid as the hydrochloride salt, while preserving the ethyl ester and the stereochemical integrity of the chiral centers.
Reaction Mechanism
The reaction proceeds via an acid-catalyzed E1-like elimination mechanism. Protonation of the tert-butyl ester carbonyl oxygen weakens the alkyl-oxygen bond. The tert-butyl cation leaves, rapidly eliminating a proton to form isobutylene gas, which escapes the system. This irreversibility drives the reaction to completion.
Critical Constraint: The presence of water must be strictly minimized. Water acts as a nucleophile, attacking the protonated ethyl ester to form Benazeprilat (the diacid), which is difficult to purge during crystallization.
Visualizing the Pathway
The following diagram illustrates the reaction workflow and the critical divergence point where moisture control determines product purity.
Figure 1: Reaction pathway showing the target elimination of isobutylene versus the moisture-induced hydrolysis risk.
Experimental Protocol
Reagents and Materials
| Reagent | Specification | Role |
| This compound | >98.5% (HPLC), diastereomeric ratio SS:SR > 99:1 | Starting Material |
| Ethyl Acetate (EtOAc) | Anhydrous (<0.05% water content) | Solvent |
| Hydrogen Chloride (HCl) | Gas (99.9%) or 4M solution in Dioxane/EtOAc | Reagent |
| Acetone | ACS Grade | Anti-solvent/Wash |
Step-by-Step Methodology
Step 1: Dissolution and Moisture Check
-
Charge a glass-lined reactor with This compound (1.0 equiv).
-
Add Anhydrous Ethyl Acetate (10-15 volumes).
-
Process Check: Verify reactor water content is <0.1% via Karl Fischer titration.
-
Cool the solution to 10–15°C . Lower temperatures improve selectivity but increase viscosity.
Step 2: Acidolysis (Deprotection)
-
Slowly sparge HCl gas into the solution (or add HCl/EtOAc solution) over 30–60 minutes.
-
Maintain internal temperature < 20°C . Exotherms can trigger ethyl ester hydrolysis.
-
Observation: The solution will initially remain clear, followed by the gradual precipitation of the hydrochloride salt.
-
Agitate at 15–20°C for 4–6 hours.
Step 3: Reaction Monitoring
-
Sample the slurry after 4 hours.
-
Analyze via HPLC (Method described in Section 5).
-
Endpoint Criteria:
Step 4: Isolation and Purification
-
If reaction is complete, cool the slurry to 0–5°C and age for 2 hours to maximize yield.
-
Filter the white crystalline solid under nitrogen (the solid is hygroscopic).
-
Wash: Displacement wash with cold EtOAc followed by a cold Acetone polish wash to remove residual acidity.
-
Drying: Vacuum dry at 40–45°C for 12 hours.
Process Control & Validation
To ensure the protocol meets pharmaceutical standards (USP/EP), the following analytical parameters must be monitored.
HPLC Method Parameters (USP Compatible)
-
Column: C18 Endcapped (e.g., Purospher STAR RP-18), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Methanol (35:65).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 240 nm.[2]
Impurity Profile Targets
The following table summarizes the Critical Quality Attributes (CQAs) derived from the synthesis.
| Component | Common Name | USP Designation | Limit | Origin |
| Benazepril HCl | Target API | N/A | > 99.0% | Product |
| Benazeprilat | Active Metabolite | Impurity C | < 0.3% | Over-hydrolysis (Water present) |
| Benazepril t-Bu Ester | Starting Material | Impurity F | < 0.15% | Incomplete Reaction |
| (S,R)-Isomer | Epimer | Impurity B | < 0.5% | Racemization during synthesis |
Troubleshooting & Optimization
Issue: High levels of Benazeprilat (Impurity C).
-
Root Cause:[3][4][5][6][7][8][9] Moisture ingress or temperature excursion >25°C.
-
Correction: Dry solvents over molecular sieves (3Å). Ensure HCl gas line is equipped with a moisture trap. Reduce reaction temperature to 5–10°C.
Issue: Sticky/Gummy Precipitate.
-
Root Cause:[3][5][6][7][8][9] Rapid addition of acid or presence of non-polar impurities.
-
Correction: Seed the reaction mixture with authentic Benazepril HCl crystals (0.1 wt%) at the onset of turbidity.
Issue: Residual Solvent (EtOAc).
-
Correction: Benazepril HCl can form solvates.[9] An acetone slurry wash (reslurry) is highly effective at breaking the EtOAc solvate prior to final drying.
References
-
Watthey, J. W. H. (1983). 3-Amino-[1]-benzazepin-2-one-1-alkanoic acids. U.S. Patent 4,410,520.[10] Washington, DC: U.S. Patent and Trademark Office. Link
-
United States Pharmacopeia (USP). Benazepril Hydrochloride Monograph. USP-NF.[2] (Standard for impurity limits B, C, F). Link
-
Novartis AG. (2003). Process for the preparation of benazepril hydrochloride. WO Patent 2003/092698. Link
-
Bartoli, G., et al. (2001). Selective Deprotection of tert-Butyl Esters. Journal of Organic Chemistry, 66(12), 4430–4432. (Mechanistic grounding for selective cleavage). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. WO2003092698A1 - A process for the preparation of benazepril hydrochloride - Google Patents [patents.google.com]
- 4. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]
- 9. Benazepril synthesis - chemicalbook [chemicalbook.com]
- 10. WO2007015263A2 - Improved process for crystallization of benazepril hydrochloride - Google Patents [patents.google.com]
HPLC method development for Benazepril tert-Butyl Ester detection
Executive Summary & Scientific Context
The Analyte: Benazepril tert-Butyl Ester (chemically defined as tert-butyl 3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-(3S)-benzazepine-1-acetate) is a critical synthetic intermediate in the manufacturing of Benazepril Hydrochloride.[1][2] In regulatory contexts (USP/EP), it is designated as Benazepril Related Compound F .[1][2]
The Challenge: Unlike typical ester impurities that are more hydrophobic than the parent drug, Impurity F is a "fragment" molecule—it constitutes the benzazepine ring system before coupling with the phenyl-homophenylalanine side chain.[1][2] Consequently, it possesses distinct physicochemical properties:
-
Retention Behavior: It elutes significantly earlier (Relative Retention Time ~0.[1][2]5) than the parent Benazepril (RRT 1.[1][2]0) due to lower molecular weight and hydrophobicity.[1][2]
-
Critical Separation: It often co-elutes with Benazeprilat (Impurity C), the active diacid metabolite.[1][2] Differentiating the tert-butyl ester intermediate (Impurity F) from the hydrolysis product (Impurity C) is the primary chromatographic hurdle.[1][2]
The Solution: This protocol details a Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) method.[1][2] We utilize Tetrabutylammonium Bromide (TBAB) as a chaotic agent to improve the peak shape of the amine moiety and enhance selectivity between the zwitterionic Benazeprilat and the cationic Impurity F.[1][2]
Method Development Strategy (The "Why")
Stationary Phase Selection
While standard C18 columns are ubiquitous, the separation of polar amine fragments (Impurity F) requires a column with high carbon loading and robust end-capping to minimize silanol interactions.[1][2]
-
Selected Phase: L1 (C18) with high surface area (>300 m²/g).[1][2]
-
Rationale: The high surface area provides sufficient retentive power for the small, polar Impurity F, preventing it from eluting in the void volume.[1][2]
Mobile Phase Chemistry
-
Buffer (Chaotropic Agent): Tetrabutylammonium hydrogen sulfate or Bromide (TBAB).[1][2]
-
pH Control (3.0 ± 0.1):
Experimental Protocol
Instrumentation & Reagents
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1290 / Waters Alliance).
-
Reagents: HPLC Grade Methanol, Acetonitrile, Tetrabutylammonium Bromide (TBAB), Glacial Acetic Acid.[1][2]
Chromatographic Conditions
| Parameter | Specification | Note |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm | Recommended: Waters Symmetry C18 or equivalent |
| Flow Rate | 1.0 mL/min | Adjust for backpressure < 3000 psi |
| Injection Volume | 20 µL | High volume needed for trace impurity detection |
| Detection | UV @ 240 nm | Max absorbance for benzazepine ring |
| Column Temp | 25°C | Ambient control is critical for RRT reproducibility |
| Run Time | 25 Minutes | Sufficient to elute parent Benazepril |
Mobile Phase Preparation
-
Solution A (Buffer): Dissolve 0.81 g of Tetrabutylammonium Bromide (TBAB) in 1000 mL of water.[1][2] Adjust pH to 3.0 with Glacial Acetic Acid.[1][2] Filter through 0.45 µm nylon filter.[1][2]
-
Isocratic Mode (Standard USP Approach):
Sample Preparation
-
Standard Stock: 0.5 mg/mL this compound (Impurity F) in Methanol.[1][2]
-
Test Solution: 1.0 mg/mL Benazepril HCl API in Diluent.
Visualization: Separation Logic & Workflow
The following diagram illustrates the chromatographic separation logic, highlighting why Impurity F elutes before the parent drug despite being an ester.
Caption: Separation hierarchy of Benazepril related compounds. Impurity F elutes early due to its fragment nature, distinct from typical late-eluting hydrophobic esters.[1][2]
System Suitability & Validation Criteria
To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before every analytical run.
| Parameter | Acceptance Limit | Scientific Rationale |
| Resolution (Rs) | > 1.5 between Impurity F and Impurity C | Critical pair. Impurity F (Intermediate) and Impurity C (Hydrolysis) must be quantifiably distinct. |
| Tailing Factor (T) | < 2.0 for Impurity F | Amine groups interact with silanols; high tailing indicates column aging or insufficient buffer strength.[1][2] |
| % RSD (Precision) | < 2.0% (n=6 injections) | Ensures pump stability and injector accuracy. |
| Theoretical Plates | > 2000 | Ensures column efficiency is sufficient for separation.[1][2] |
Troubleshooting Guide (Expert Insights)
Issue: Impurity F and Impurity C co-elute.
-
Fix: Increase TBAB concentration in Mobile Phase A from 0.02 M to 0.03 M. This increases the retention of the diacid (Impurity C) more than the mono-amine (Impurity F), widening the gap.[1][2]
Issue: Ghost peaks appearing late in the run.
-
Root Cause: Carryover of the highly hydrophobic "Benazepril tert-butyl analog" (full structure).[1][2]
-
Fix: If the full analog (not the fragment) is present, extend the run time to 45 minutes or add a "Wash Step" of 90% Methanol at the end of the sequence.
References
-
United States Pharmacopeia (USP). Benazepril Hydrochloride Monograph: Related Compounds.[1][2][8] USP-NF.[1][2] (Defines Impurity F as the tert-butyl amino intermediate).[1][2]
-
Merck Millipore. Application Note: USP Method for Benazepril HCl.[1][2] (Detailed chromatographic parameters for separation of Impurities B, C, and F).
-
Gumieniczek, A., et al. Stability-indicating HPLC method for Benazepril.[1][2] (Discusses hydrolysis pathways and separation of esters).
-
PubChem. Benazepril Related Compound F (Chemical Structure & Properties).[1][2]
Sources
- 1. ajpsonline.com [ajpsonline.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC [file.scirp.org]
- 8. trungtamthuoc.com [trungtamthuoc.com]
Application Note: Selective Acid Hydrolysis of Benazepril tert-Butyl Ester
Executive Summary
This Application Note details the critical process for the selective acid hydrolysis of Benazepril tert-butyl ester (Intermediate) to yield Benazepril Hydrochloride (API). The core challenge in this synthesis is the chemoselective cleavage of the acid-labile tert-butyl ester without affecting the ethyl ester moiety essential for the prodrug's pharmacokinetics.
This protocol utilizes anhydrous Hydrogen Chloride (HCl) gas in Ethyl Acetate at controlled low temperatures (10–15°C). This method ensures high yield (>90%) and minimizes the formation of Benazeprilat (Impurity B), the diacid byproduct resulting from over-hydrolysis.
Mechanistic Insight & Reaction Chemistry[1]
The Selectivity Challenge
Benazepril contains two ester functionalities:
-
Ethyl Ester: Located on the phenylpropyl side chain. This must remain intact.
-
tert-Butyl Ester: Located on the benzazepine acetic acid side chain.[1][2][3] This must be removed to form the final salt.
Mechanism of Action
The reaction relies on the differing stability of the alkyl-oxygen bonds in the presence of acid.
-
tert-Butyl Cleavage (
Pathway): Under anhydrous acidic conditions, the tert-butyl oxygen is protonated. Because the tert-butyl carbocation is relatively stable, the bond breaks via a unimolecular fragmentation (similar to ), releasing isobutylene gas and the free carboxylic acid. This reaction is fast and occurs readily at low temperatures. -
Ethyl Ester Stability (
Pathway): The ethyl ester typically requires a nucleophilic attack by water on the carbonyl carbon (tetrahedral intermediate) to hydrolyze. By excluding water (anhydrous conditions) and keeping temperatures low, this pathway is kinetically suppressed.
Key Takeaway: The success of this protocol relies on kinetic control and solvent anhydrousness . The presence of water shifts the mechanism toward non-selective hydrolysis, degrading the API into Benazeprilat.
Critical Process Parameters (CPPs)
| Parameter | Specification | Scientific Rationale |
| Solvent System | Ethyl Acetate (Water < 0.1%) | Provides solubility for the intermediate but insolubility for the HCl salt, driving precipitation. Must be anhydrous to prevent ethyl ester hydrolysis. |
| Reagent | Dry HCl Gas | Avoids introduction of water associated with aqueous acids (e.g., conc. HCl). |
| Temperature | 10°C – 15°C | High temps (>20°C) increase the rate of ethyl ester cleavage. Low temps (<5°C) may slow the tert-butyl cleavage excessively. |
| Reaction Time | 2 – 4 Hours | Extended exposure to strong acid eventually degrades the ethyl ester. |
Experimental Protocol
Materials & Equipment
-
Starting Material: this compound (diastereomeric ratio SS:SR > 99:1 preferred).[4][5]
-
Solvent: Ethyl Acetate (HPLC Grade, dried over molecular sieves if necessary).
-
Reagent: Hydrogen Chloride gas cylinder with regulator and trap.
-
Equipment: Jacketed glass reactor (or 3-neck RBF) with mechanical stirrer, thermometer, and gas inlet bubbler.
Step-by-Step Procedure
Step 1: Dissolution
-
Charge 10.0 g of this compound into the reactor.
-
Add 100 mL of anhydrous Ethyl Acetate.
-
Stir at 250 RPM until fully dissolved.
-
Cool the solution to 10–12°C using a chiller or ice/salt bath.
Step 2: Acidolysis (Reaction)
-
Begin purging dry HCl gas slowly into the solution through a subsurface dip tube.
-
Maintain internal temperature between 10°C and 15°C . Exotherm warning: The reaction is exothermic; adjust gas flow to control heat.
-
Continue bubbling for approximately 30–60 minutes until the solution is saturated (fumes may be visible at the vent).
-
Stop gas flow and seal the reactor. Stir at 10–15°C for 2 hours.
-
Observation: The clear solution will become turbid as Benazepril Hydrochloride begins to precipitate.
Step 3: In-Process Control (IPC)
-
Sample 50 µL of the slurry.
-
Neutralize with aqueous bicarbonate in a vial, extract with EtOAc, and inject on HPLC.
-
Criteria: Starting Material < 0.5%; Benazeprilat (Impurity B) < 0.5%.[6][3]
Step 4: Isolation
-
Once IPC passes, purge the headspace with Nitrogen (
) for 15 minutes to remove excess HCl. -
Cool the slurry to 0–5°C and stir for 1 hour to maximize yield.
-
Filter the white crystalline solid under vacuum (Buchner funnel).
-
Wash the cake with 20 mL of cold, anhydrous Ethyl Acetate.
-
Optional Purification: If diastereomeric purity is low, reflux the wet cake in Acetone (1:5 ratio) for 30 mins, cool to 0°C, and refilter.
Step 5: Drying
-
Dry the solid in a vacuum oven at 40–45°C for 6 hours.
-
Yield: Expected 8.5 – 9.0 g (90–95%).
Process Visualization
Reaction Workflow
The following diagram illustrates the operational flow and critical decision points.
Caption: Operational workflow for the conversion of this compound to Benazepril HCl, highlighting critical temperature controls and IPC points.
Impurity Pathways
Understanding the competition between the desired product and the "Benazeprilat" impurity is vital.
Caption: Chemical pathways showing the selective formation of Benazepril HCl versus the degradation pathway to Benazeprilat caused by water or heat.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High Benazeprilat (>0.5%) | Water in solvent or high reaction temp. | Use fresh anhydrous EtOAc; check chiller setpoint; ensure HCl gas is dry. |
| Sticky/Gummy Product | Incomplete precipitation or diastereomeric impurities.[4] | Add a co-solvent like Acetone or Diethyl Ether to induce crystallization. |
| Slow Reaction (>5 hrs) | Insufficient HCl concentration. | Increase HCl gas flow rate; ensure saturation. |
| Low Yield | Product solubility in mother liquor. | Cool to 0°C before filtration; do not over-wash the cake. |
References
-
Novartis AG (Ciba-Geigy). (1983). Process for the preparation of 3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid derivatives.[6][1][2][3] US Patent 4,410,520.[1][4] Link
-
Chowdhary, et al. (2005). Process for preparation of benazepril.[6][1][3][4][5] WO Patent 2005009972A2. Link
-
Marcantoni, E., et al. (2001).[6][7] Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups.[6] Journal of Organic Chemistry, 66(12), 4430-4432. Link
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters.[8][9]Link[8]
Sources
- 1. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]
- 2. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN1844102A - Process for preparing Benazepril hydrochloride materials - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. WO2005009972A2 - Process for preparation of benazepril - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. tert-Butyl Esters [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Isolation techniques for Benazepril tert-Butyl Ester from reaction mixtures
Application Note: Strategic Isolation and Purification of Benazepril tert-Butyl Ester
Introduction & Scope
This compound (chemically: tert-butyl 3-{[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino}-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate) is the critical penultimate intermediate in the synthesis of the antihypertensive drug Benazepril Hydrochloride.
Its isolation presents a unique duality of challenges:
-
Stereochemical Purity: The synthesis, typically involving N-alkylation or reductive amination, often yields a mixture of diastereomers (SS and SR). Pharmaceutical efficacy depends strictly on the (S,S)-isomer; thus, the isolation process must function as a purification step.
-
Chemical Stability: The tert-butyl ester moiety is acid-labile. Standard acidic workups used for amine purification can prematurely cleave the protecting group, leading to yield loss and the formation of the free acid (Benazepril) in the waste stream.
This guide details a robust, scalable isolation protocol designed to preserve the acid-sensitive ester while maximizing diastereomeric enrichment.
Reaction Context & Impurity Profile
Before isolation, the reaction mixture (typically in Toluene or Ethyl Acetate) contains:
-
Critical Impurity: (SR)-Diastereomer (must be reduced to <0.5%).
-
By-products: Unreacted amine precursor, inorganic salts (KBr, NaBr), and residual base (K2CO3 or TEA).
Figure 1: Isolation Logic Flow
Caption: Workflow prioritizing pH control to prevent ester hydrolysis and crystallization for stereochemical purity.
Protocol A: Aqueous Work-up & Extraction (The Baseline)
Objective: Remove inorganic salts and polar impurities without triggering tert-butyl hydrolysis.
Mechanism: The tert-butyl ester is stable at neutral to basic pH but hydrolyzes rapidly at pH < 3. The partition coefficient (LogP) of the ester allows for efficient extraction into non-polar solvents.
Materials:
-
Reaction Mixture (in Toluene or Ethyl Acetate).[4]
-
Buffer: 5% Sodium Bicarbonate (NaHCO₃).
-
Wash: Saturated Brine.
Step-by-Step Procedure:
-
Temperature Control: Cool the reaction mixture to 10–15°C .
-
Why: Lower temperature reduces the kinetic rate of potential hydrolysis during the water addition.
-
-
Quenching: Slowly add water (0.5 reaction volumes).
-
Phase Separation: Agitate for 15 minutes and allow to settle.
-
Observation: The product resides in the upper organic layer.
-
-
Polishing Wash: Wash the organic layer with 5% NaHCO₃ followed by saturated brine.
-
Why: Bicarbonate ensures neutralization of any acidic species; brine aids in drying the organic layer.
-
-
Drying: Dry the organic phase over Anhydrous Sodium Sulfate (Na₂SO₄) for 30 minutes. Filter.
Protocol B: Diastereomeric Crystallization (The Purification)
Objective: Isolate the solid ester (or purify the oil) to upgrade the diastereomeric ratio (SS:SR) from ~90:10 to >99:1.
Mechanism: The (SS)-isomer and (SR)-isomer pack differently in the crystal lattice. While the tert-butyl ester is often isolated as a viscous oil, crystallization is possible and preferred for high-purity applications using specific solvent systems [2].
Solvent Selection Table:
| Solvent System | Ratio (v/v) | Outcome | Comments |
| Isopropyl Acetate | Pure | Preferred | Balances solubility and recovery yield.[6] |
| Ethyl Acetate / Hexane | 1:3 | High Purity | Good antisolvent effect; excellent for removing non-polar impurities. |
| Ethanol / Water | 9:1 | Moderate | Risk of hydrolysis if not strictly controlled; good for removing inorganic traces. |
Step-by-Step Procedure:
-
Concentration: Concentrate the dried organic phase from Protocol A under reduced pressure (Vacuum: 20 mbar, Bath: <45°C) to a viscous yellow oil.
-
Caution: Do not exceed 50°C. Thermal degradation is possible.
-
-
Solvent Swap: Add Isopropyl Acetate (3 volumes) relative to the crude oil weight. Stir at 40°C until fully dissolved.
-
Seeding (Critical): Cool the solution to 25°C . Add seed crystals of pure this compound (0.1 wt%).
-
Note: If seeds are unavailable, scratch the vessel wall or use a high-shear stirrer to induce nucleation.
-
-
Controlled Cooling: Lower the temperature to 0–5°C over 2 hours (Cooling rate: 10°C/hour).
-
Why: Rapid cooling traps the unwanted (SR)-isomer in the lattice. Slow cooling promotes Ostwald ripening of the pure (SS)-crystals.
-
-
Isolation: Filter the resulting white-to-off-white solid.
-
Washing: Wash the cake with cold Isopropyl Acetate (0°C).
-
Drying: Vacuum dry at 40°C.
Expected Yield: 85–90% (from crude). Target Purity: >98.5% HPLC; >99% de (diastereomeric excess).
Impurity Fate Mapping
Understanding where impurities go is essential for regulatory filing (CMC).
Figure 2: Impurity Fate Diagram
Caption: Separation of critical impurities into aqueous waste and mother liquor.
Analytical Control (HPLC)
Verify the isolation success using the following parameters:
-
Column: C18 (e.g., Zorbax SB-C18, 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.
-
Gradient: 40% B to 80% B over 20 mins.
-
Detection: UV at 215 nm (Amide bond absorption).
-
Acceptance Criteria:
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (Detailed mechanisms of tert-butyl ester acid-lability).
-
U.S. Patent 4,410,520. (1983). 3-Amino-1-carboxymethyl-benzazepin-2-one derivatives. (The foundational patent describing the synthesis and isolation of Benazepril intermediates).
-
U.S. Patent 4,785,089. (1988). Process for the preparation of benzazepin-2-ones. (Describes the N-alkylation route and purification of the tert-butyl ester intermediate).
-
Chinese Patent CN105061312A. (2015). Improved preparation method of benazepril hydrochloride. (Modern process chemistry improvements regarding solvent selection and impurity control).
Sources
- 1. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]
- 2. EP1891014B1 - Improved process for crystallization of benazepril hydrochloride - Google Patents [patents.google.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. EP1501516B1 - A process for the preparation of benazepril hydrochloride - Google Patents [patents.google.com]
- 5. Benazepril synthesis - chemicalbook [chemicalbook.com]
- 6. CN105061312A - Improved preparation method of benazepril hydrochloride and pharmaceutical composition containing benazepril hydrochloride - Google Patents [patents.google.com]
- 7. tert-Butyl Esters [organic-chemistry.org]
Application Notes and Protocols for the Use of Benazepril tert-Butyl Ester as a Pharmaceutical Reference Standard
Introduction: The Critical Role of Process-Related Impurity Reference Standards in Pharmaceutical Quality Control
In the synthesis of Active Pharmaceutical Ingredients (APIs), the control of impurities is paramount to ensure the safety and efficacy of the final drug product. Benazepril, a potent angiotensin-converting enzyme (ACE) inhibitor, undergoes a multi-step synthesis where various intermediates and by-products can emerge. One such critical process-related impurity is Benazepril tert-butyl ester. While not typically a final degradation product, its presence in the final Benazepril Hydrochloride API signifies a potential lack of process control and incomplete hydrolysis during synthesis. Therefore, the accurate identification and quantification of this compound are crucial quality control measures.
This document provides detailed application notes and protocols for the use of a well-characterized this compound reference standard in the quality control of Benazepril Hydrochloride. These protocols are designed for researchers, scientists, and drug development professionals to establish a robust analytical methodology for impurity profiling, in alignment with international regulatory guidelines such as those from the International Council for Harmonisation (ICH).
Physicochemical Characterization of this compound Reference Standard
A pharmaceutical reference standard must be of high purity and well-characterized. The this compound reference standard should be accompanied by a comprehensive Certificate of Analysis (CoA) detailing its identity, purity, and assigned value.
| Parameter | Typical Specification | Method |
| Appearance | Colorless Gel or Pale Yellow Thick Oil | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), FTIR |
| Purity (by HPLC) | ≥ 95% | High-Performance Liquid Chromatography (HPLC) |
| Molecular Formula | C₂₈H₃₆N₂O₅ | - |
| Molecular Weight | 480.61 g/mol | - |
| Storage | 2-8°C Refrigerator | - |
Expert Insight: The tert-butyl ester group is a common protecting group in organic synthesis. Its incomplete removal during the final deprotection step is a common source of this process-related impurity in Benazepril synthesis. Therefore, a sensitive and specific analytical method is essential to detect and quantify its trace amounts.
Application I: Identification and Quantification of this compound in Benazepril Hydrochloride Drug Substance by HPLC
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound from Benazepril Hydrochloride. This method is crucial for the routine quality control of API batches and for stability studies.
Logical Workflow for Impurity Analysis
Caption: Workflow for HPLC analysis of this compound impurity.
Detailed Experimental Protocol
1. Materials and Reagents:
-
This compound Reference Standard
-
Benazepril Hydrochloride API test sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Glacial Acetic Acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 mm x 250 mm, 5 µm | Provides good resolution for non-polar to moderately polar compounds like Benazepril and its ester. |
| Mobile Phase A | 0.05 M Ammonium Acetate buffer, pH adjusted to 5.0 with Glacial Acetic Acid | Buffering agent helps to maintain a consistent pH for reproducible chromatography and peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analytes from the stationary phase. |
| Gradient Elution | Time (min) | % B |
| 0 | 30 | |
| 20 | 70 | |
| 25 | 70 | |
| 26 | 30 | |
| 30 | 30 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 240 nm | Benazepril and its related compounds exhibit significant absorbance at this wavelength. |
| Injection Volume | 10 µL |
3. Preparation of Solutions:
-
Diluent: Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
Reference Standard Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
-
Working Standard Solution (approx. 1 µg/mL): Pipette 1.0 mL of the Reference Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with Diluent.
-
Test Sample Solution (approx. 1000 µg/mL): Accurately weigh about 100 mg of Benazepril Hydrochloride API into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
4. System Suitability Testing (SST):
Before sample analysis, the suitability of the chromatographic system must be verified. This is a core principle of a self-validating system.[1]
-
Procedure: Inject the Working Standard Solution five times.
-
Acceptance Criteria:
-
The relative standard deviation (RSD) of the peak area for the five replicate injections should be not more than 5.0%.
-
The tailing factor for the this compound peak should be not more than 2.0.
-
The theoretical plates for the this compound peak should be not less than 2000.
-
5. Chromatographic Procedure:
-
Inject the Diluent (as a blank) to ensure no interfering peaks are present.
-
Inject the Working Standard Solution and record the chromatogram.
-
Inject the Test Sample Solution and record the chromatogram.
6. Calculation of Impurity Content:
The percentage of this compound in the Benazepril Hydrochloride API is calculated using the following formula:
Where:
-
Area_sample is the peak area of this compound in the Test Sample Solution chromatogram.
-
Area_standard is the average peak area of this compound in the Working Standard Solution chromatograms.
-
Conc_standard is the concentration of the this compound Working Standard Solution (in mg/mL).
-
Conc_sample is the concentration of the Benazepril Hydrochloride Test Sample Solution (in mg/mL).
Expert Insight: The establishment of acceptance criteria for process-related impurities should be based on data from batches manufactured by the proposed commercial process and should be justified from a safety perspective, in line with ICH Q3A guidelines.[2][3]
Application II: Method Validation for the Quantification of this compound
To ensure the reliability of the analytical method, it must be validated according to ICH Q2(R1) guidelines.[4] The validation should demonstrate that the method is suitable for its intended purpose.
Validation Workflow
Caption: Workflow for the validation of the analytical method for this compound.
Key Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Forced degradation of Benazepril Hydrochloride (acid, base, oxidation, thermal, photolytic stress). Analyze stressed samples to ensure the peak for this compound is well-resolved from any degradation products. | The peak for this compound should be free from interference from other components, and peak purity should be demonstrated. |
| Linearity | Prepare a series of at least five concentrations of this compound reference standard, typically from the Limit of Quantitation (LOQ) to 150% of the expected impurity level. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range. | Typically from LOQ to 150% of the specification limit for the impurity. |
| Accuracy | Perform recovery studies by spiking known amounts of this compound into the Benazepril Hydrochloride sample at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). | The mean recovery should be within 90.0% to 110.0%. |
| Precision | Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. | RSD ≤ 10.0% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOD should be reported. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be reported and should be at or below the reporting threshold for impurities. |
| Robustness | Deliberately vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) and assess the impact on the results. | The system suitability criteria should be met under all varied conditions. |
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the accurate control of this process-related impurity in Benazepril Hydrochloride. The HPLC method and validation protocols detailed in these application notes provide a robust framework for ensuring the quality and consistency of the API. Adherence to these scientifically sound and regulatory-compliant procedures will contribute to the overall safety and efficacy of the final pharmaceutical product.
References
- Google Patents. (n.d.). CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride.
-
Pharmaffiliates. (n.d.). CAS No : 1356010-96-2| Chemical Name : this compound-d5. Retrieved February 5, 2024, from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved February 5, 2024, from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 109010-61-9 | Product Name : this compound. Retrieved February 5, 2024, from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 5, 2024, from [Link]
-
U.S. Food and Drug Administration. (2023, May 25). ONADE Policy and Procedure 1243.4070 ESTABLISHING IMPURITY ACCEPTANCE CRITERIA NOT EXCEEDING CENTER FOR VETERINARY MEDICINE GUID. Retrieved February 5, 2024, from [Link]
-
Gutmann, B., & Kappe, C. O. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1134–1159. [Link]
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved February 5, 2024, from [Link]
- Medikonduri, S., & Roy, A. (2021). Establishing Acceptance Criteria for Approved Impurities in Drug Manufacturing.
- Patel, M., & Patel, P. (2022). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 12(2), 85-91.
-
van der Pijl, R., et al. (2020). Continuous one-flow multi-step synthesis of active pharmaceutical ingredients. Reaction Chemistry & Engineering, 5(6), 1033-1043. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). Q3A(R2) Impurities in New Drug Substances. Retrieved February 5, 2024, from [Link]
-
U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 5, 2024, from [Link]
-
National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products. Retrieved February 5, 2024, from [Link]
-
AMS Biotechnology (AMSBIO). (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved February 5, 2024, from [Link]
Sources
Preparation of stock solutions for Benazepril tert-Butyl Ester analysis
Abstract
This application note details the rigorous preparation of stock solutions for Benazepril tert-Butyl Ester (CAS: 109010-61-9), a critical synthetic intermediate and potential impurity (often designated as Impurity F in European Pharmacopoeia contexts). Unlike the crystalline Benazepril Hydrochloride salt, the tert-butyl ester variant frequently presents as a viscous oil or gel, necessitating specialized gravimetric handling to ensure quantitative accuracy. This guide synthesizes field-proven "weighing-by-difference" protocols with solubility-based stability safeguards, compliant with ICH Q2(R1) validation standards.
Introduction & Chemical Context
This compound is the penultimate intermediate in the synthesis of Benazepril. Chemically, it is the tert-butyl ester of the benzazepine-acetic acid moiety. Its presence in the final drug substance indicates incomplete deprotection (acidolysis).
-
Chemical Nature: Highly lipophilic ester.
-
Physical State: Typically a colorless to pale yellow viscous oil or gel.
-
Critical Attribute: The tert-butyl ester linkage is acid-labile but relatively stable in neutral organic solvents. It is significantly less water-soluble than Benazepril HCl.
Why Standard Protocols Fail: Standard protocols for crystalline powders (weighing paper/boats) result in significant mass loss when applied to viscous oils. Residue left on the weighing boat causes quantitative errors often exceeding 5%, unacceptable for impurity profiling where limits are often <0.15%.
Physicochemical Profile & Solvent Selection
| Parameter | Characteristic | Operational Implication |
| Appearance | Viscous Oil / Gel | Requires "Weighing by Difference" or "Direct Vessel" technique. |
| Solubility | High: MeOH, ACN, DMSOLow: Water | Primary Stock: Use 100% Methanol or Acetonitrile.Avoid: Aqueous buffers in the primary stock to prevent hydrolysis. |
| Stability | Acid-labile; Hygroscopic | Store stocks in amber glass at -20°C. Equilibrate to RT before opening to prevent condensation. |
| UV Max | ~240 nm | Compatible with standard HPLC-UV detection. |
Protocol 1: Gravimetric Preparation (The "Direct-Wash" Method)
Rationale: To eliminate transfer loss associated with viscous oils.
Materials:
-
Class A Volumetric Flask (10 mL or 25 mL).
-
Analytical Balance (Readability 0.01 mg).
-
Pasteur Pipette or Glass Syringe.
-
Solvent: HPLC Grade Methanol (MeOH).
Step-by-Step Workflow:
-
Tare the Flask: Place the empty, dry volumetric flask (with stopper) on the balance. Tare to zero.
-
Transfer: Using a glass pipette, carefully deposit the viscous this compound directly to the bottom of the flask. Avoid touching the neck.
-
Target Mass: ~10 mg (for a 1000 ppm stock).
-
-
Record Mass: Record the exact weight (
) to the nearest 0.01 mg. -
Solvent Addition: Add approximately 50% of the flask volume with Methanol.
-
Dissolution: Sonicate for 5 minutes. The oil should dissolve rapidly.
-
Visual Check: Ensure no oil droplets adhere to the glass walls.
-
-
Make to Volume: Dilute to the mark with Methanol. Stopper and invert 10 times.
Alternative: Weighing by Difference (If using a transfer vial) If the standard is supplied in a small vial:
-
Weigh full vial (
). -
Transfer aliquot to flask.
-
Weigh empty vial (
). -
Mass Transferred =
.
Protocol 2: Working Standard Dilution (Linearity)
Rationale: To establish a calibration curve covering the ICH reporting threshold (0.05%) to the specification limit (0.15% - 0.5%).
Assumption:
-
Primary Stock Concentration (
): 1000 µg/mL. -
Target Working Range: 0.5 µg/mL to 10 µg/mL.
Figure 1: Serial dilution scheme ensuring pipetting volumes remain >100 µL to minimize volumetric error.
Quality Control & Self-Validation
To ensure the "Trustworthiness" of the stock solution, perform the Response Factor Verification :
-
Relative Response Factor (RRF): If the RRF of this compound relative to Benazepril HCl is known (typically ~1.0 - 1.2 due to similar chromophores), inject the stock.
-
Check: Calculate the area/concentration ratio.
-
Acceptance: The RRF should be consistent across three independent preparations (RSD < 2.0%).
-
System Suitability (HPLC):
-
Column: C18 Endcapped (e.g., Purospher STAR RP-18).[1]
-
Resolution: Ensure baseline separation between Benazepril and tert-Butyl Ester (Impurity F). Impurity F is more lipophilic and will elute after Benazepril.
-
Troubleshooting & Stability
| Issue | Probable Cause | Corrective Action |
| Drifting Retention Time | pH fluctuation in mobile phase. | The ester is sensitive. Ensure Buffer (e.g., Tetrabutylammonium bromide) is buffered to pH 3.0-4.0. |
| New Peak Appearance | Hydrolysis of tert-butyl ester. | Check if stock was left in aqueous diluent at RT. Always store primary stocks in 100% organic solvent. |
| Non-Linearity at LOQ | Adsorption to glass. | Use low-binding silanized vials or add 0.1% Formic Acid to the diluent to minimize surface interactions. |
References
-
European Directorate for the Quality of Medicines (EDQM). Benazepril Hydrochloride Monograph 2388. European Pharmacopoeia.[2] (Defines Impurity F structure and limits). Link
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[3][4] (Guidelines for linearity and accuracy). Link
-
United States Pharmacopeia (USP). Benazepril Hydrochloride.[1][5] USP-NF. (Details HPLC methods and Related Compounds). Link
-
PubChem. this compound Compound Summary. National Library of Medicine. (Chemical structure and physical properties).[1][6][7] Link
-
Merck Millipore. Application Note: Analysis of Benazepril and Impurities. (Provides HPLC separation conditions for Impurity F). Link
Disclaimer: This protocol is for research and development purposes. Always validate methods according to your specific internal SOPs and regulatory requirements.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. pharmout.net [pharmout.net]
- 4. researchgate.net [researchgate.net]
- 5. allmpus.com [allmpus.com]
- 6. This compound-d5 | C28H36N2O5 | CID 71313623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. newdrugapprovals.org [newdrugapprovals.org]
Troubleshooting & Optimization
Optimizing Diastereoselectivity in Benazepril tert-Butyl Ester Synthesis: A Technical Support Guide
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benazepril tert-Butyl Ester. The focus of this guide is to provide actionable insights into optimizing the diastereomeric ratio, a critical parameter for the efficacy and safety of the final active pharmaceutical ingredient.
Overview of Diastereoselectivity in Benazepril Synthesis
Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, possesses two stereogenic centers, leading to the possibility of four stereoisomers. The therapeutically active form is the (S,S)-diastereomer. Consequently, controlling the stereochemistry during the synthesis of its precursors, such as this compound, is of paramount importance. The formation of the desired (S,S)-diastereomer over the (S,R), (R,S), and (R,R) isomers is a key challenge that can be addressed through various synthetic strategies and optimization of reaction conditions. Several synthetic routes to Benazepril have been developed, including those involving reductive amination and asymmetric aza-Michael addition, where the control of diastereoselectivity is crucial.[1][2][3]
Frequently Asked Questions (FAQs)
1. What are the primary synthetic strategies for controlling the diastereomeric ratio in this compound synthesis?
There are two main strategies:
-
Diastereoselective Synthesis: This approach aims to directly form the desired (S,S)-diastereomer in excess during a chemical reaction. Key methods include:
-
Asymmetric Aza-Michael Addition: The addition of a chiral amine, such as L-homophenylalanine ethyl ester, to an α,β-unsaturated carbonyl compound is a widely used method.[1][4][5] The choice of solvent and other reaction parameters significantly influences the diastereomeric ratio.
-
Reductive Amination: The reaction between a ketone (e.g., ethyl 2-oxo-4-phenylbutyrate) and a chiral amine (e.g., tert-butyl (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-acetate) followed by reduction can also be controlled to favor the desired diastereomer.[2][3]
-
-
Diastereomer Resolution and Epimerization: This strategy involves separating the desired diastereomer from a mixture and, in some cases, converting the undesired isomer into the desired one.
-
Crystallization-Induced Asymmetric Transformation: This technique relies on the differential solubility of the diastereomers. The desired, less soluble diastereomer crystallizes out of solution, shifting the equilibrium in the solution to favor its formation from the more soluble, undesired diastereomer.[6]
-
Chromatographic Separation: Techniques like flash column chromatography can be employed to separate diastereomers.[7]
-
2. Which reaction parameters have the most significant impact on the diastereomeric ratio?
Several factors can influence the diastereoselectivity of the reaction:
-
Solvent: The choice of solvent is often the most critical factor.[1][2] In asymmetric aza-Michael additions, polar aprotic solvents like dichloromethane and acetonitrile have been shown to provide higher diastereomeric ratios compared to other solvents.[1][4]
-
Temperature: There is typically an optimal temperature range for these reactions. For instance, in the aza-Michael addition, temperatures between 20-40°C are often ideal. Lower temperatures can slow down the reaction, while higher temperatures may promote the reversibility of the reaction, leading to a lower diastereomeric ratio.[1]
-
Reaction Time: Prolonged reaction times can sometimes lead to a decrease in the diastereomeric ratio due to the reversibility of the reaction and potential epimerization.[1]
-
Stoichiometry and Concentration: The molar ratio of the reactants and the overall concentration can also affect the outcome. For example, using a slight excess of the chiral amine can sometimes improve the reaction rate and selectivity.[1][2]
3. How can I separate the desired (S,S)-diastereomer from the undesired ones?
Several methods can be used for separation:
-
Fractional Crystallization: This is a common technique where the diastereomeric mixture is crystallized from a suitable solvent. Due to differences in their crystal lattice energies and solubilities, one diastereomer will preferentially crystallize, allowing for its separation by filtration.[2][3]
-
Column Chromatography: As mentioned, flash column chromatography is an effective method for separating diastereomers on a laboratory scale.[1][7]
-
Preparative High-Performance Liquid Chromatography (HPLC): For higher purity and smaller scale separations, preparative HPLC with a chiral stationary phase can be utilized.
4. Is it possible to convert the undesired diastereomer into the desired one?
Yes, this process is known as epimerization and is a key feature of dynamic kinetic resolution . By establishing conditions where the two diastereomers can interconvert, and by selectively removing the desired isomer (often through crystallization), the equilibrium can be driven towards the formation of the desired product, potentially achieving a theoretical yield of 100%.[2][6] This often involves heating the mixture in a suitable solvent.[6]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Diastereomeric Ratio (e.g., close to 1:1) | Suboptimal Solvent Choice: The solvent may not be effectively discriminating between the transition states leading to the two diastereomers. | Solvent Screening: Conduct a solvent screen focusing on polar aprotic solvents such as dichloromethane (CH₂Cl₂) and acetonitrile (CH₃CN), which have been reported to give good diastereoselectivity.[1][4] Avoid protic solvents like ethanol if they have been shown to give poor results. |
| Incorrect Reaction Temperature: The temperature may be too high, leading to equilibration, or too low, resulting in a very slow reaction with poor selectivity. | Temperature Optimization: Systematically vary the reaction temperature within the recommended range of 20-40°C.[1] Monitor the diastereomeric ratio at different temperatures to find the optimum. | |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the erosion of the initial kinetic selectivity through a retro-Michael reaction or epimerization.[1] | Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to determine the point of maximum diastereomeric ratio and conversion. Quench the reaction at this optimal time. | |
| Inconsistent Diastereomeric Ratios Between Batches | Variability in Reagent Quality: Impurities in starting materials or solvents can affect the reaction outcome. | Reagent and Solvent Purity: Ensure the use of high-purity, dry solvents and reagents for each reaction. |
| Inadequate Control of Reaction Parameters: Small variations in temperature, concentration, or addition rates can lead to different results. | Strict Process Control: Maintain precise control over all reaction parameters. Use a temperature-controlled reaction vessel and ensure accurate measurement of all reagents and solvents. | |
| Difficulty in Separating Diastereomers by Crystallization | Similar Solubilities of Diastereomers: The diastereomers may have very similar solubilities in the chosen solvent system, making separation by fractional crystallization inefficient. | Solvent System Screening for Crystallization: Experiment with different solvents and solvent mixtures to find a system where the solubility difference between the diastereomers is maximized. |
| Formation of a Solid Solution or Eutectic Mixture: The diastereomers may co-crystallize, preventing effective separation. | Alternative Separation Techniques: If crystallization is ineffective, consider using column chromatography (flash or preparative HPLC) for separation.[1][7] | |
| Epimerization of the Desired Product During Workup or Purification | Exposure to Acidic or Basic Conditions: The stereocenters may be labile under certain pH conditions, leading to epimerization. | Neutral Workup Conditions: Whenever possible, use neutral workup procedures. If acidic or basic conditions are necessary, minimize the exposure time and temperature. |
| Elevated Temperatures During Purification: High temperatures during solvent removal or chromatography can sometimes cause epimerization. | Low-Temperature Purification: Perform purification steps, such as solvent evaporation, at reduced pressure and moderate temperatures. |
Visualizing the Synthetic Pathway and Key Factors
The following diagram illustrates a generalized synthetic pathway for this compound, highlighting the critical step where diastereoselectivity is determined.
Caption: Key factors influencing the diastereoselective synthesis of Benazepril intermediates.
Experimental Protocol: Asymmetric Aza-Michael Addition
This protocol is a representative example based on literature procedures for the asymmetric aza-Michael addition to form a key intermediate for Benazepril.[1][4]
Materials:
-
4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester
-
L-homophenylalanine ethyl ester (LHPE)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester (1.0 eq) in anhydrous dichloromethane (concentration typically 1-20% w/w), add L-homophenylalanine ethyl ester (1.05-1.10 eq).[1]
-
Stir the reaction mixture at 20°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time (typically 15-35 hours).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the diastereomers.[1][7]
-
Characterize the diastereomeric ratio of the purified product by ¹H NMR or HPLC.
Data Summary: Effect of Solvent on Diastereomeric Ratio
The following table summarizes the reported effect of different solvents on the diastereomeric ratio in the asymmetric aza-Michael addition for a Benazepril intermediate.
| Solvent | Diastereomeric Ratio ((S,S) : (R,S)) |
| Dichloromethane | 4.20 : 1 |
| Acetonitrile | 3.73 : 1 |
| Ethanol | 2.15 : 1 |
| Isopropanol | 1.91 : 1 |
| Xylene | 1.88 : 1 |
| Toluene | 1.60 : 1 |
| Tetrahydrofuran (THF) | 1.53 : 1 |
Data adapted from Wang et al., Molecules, 2006.[1][4]
References
-
Wang, C., et al. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules, 11(8), 639-648. [Link]
- Sznitowska, M., et al. (2012). IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. Acta Poloniae Pharmaceutica, 69(3), 545-549.
- Google Patents. (2020).
- Google Patents. (2002). US20020183515A1 - Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof.
-
New Drug Approvals. (2013). BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW. [Link]
-
ResearchGate. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. [Link]
-
ResearchGate. (2010). New process for preparing benazepril precursor. [Link]
-
MDPI. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. [Link]
Sources
- 1. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. US20020183515A1 - Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Benazeprilat Synthesis via Ester Hydrolysis
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of benazeprilat from its prodrug, benazepril. This resource is designed to provide in-depth, practical guidance on minimizing the formation of critical impurities during the pivotal ester hydrolysis step. Drawing from established scientific principles and field-proven insights, this guide will equip you with the knowledge to enhance the purity and yield of your active pharmaceutical ingredient (API).
Introduction: The Challenge of Benazepril Hydrolysis
Benazepril, an ethyl ester prodrug, is converted to its pharmacologically active form, benazeprilat, through ester hydrolysis.[1][2] While this reaction is fundamental to the drug's efficacy, it is also a critical control point for impurity formation. The benazepril molecule possesses inherent structural features that make it susceptible to degradation via intramolecular reactions, primarily lactamization and diketopiperazine formation, especially under the very conditions required for hydrolysis.
This guide provides a comprehensive overview of the key impurities, their mechanisms of formation, and actionable strategies to control their levels, ensuring the final benazeprilat API meets stringent regulatory standards.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary impurities I should be concerned about during benazepril hydrolysis?
The two most significant impurities arising from the degradation of benazepril and benazeprilat during hydrolysis are:
-
Benazepril Diketopiperazine (DKP): An intramolecular cyclization product. This impurity is of particular concern as it represents a dead-end product that reduces the overall yield and is a reportable impurity under regulatory guidelines.
-
Benazepril Lactam: Another intramolecular cyclization product formed from the seven-membered benzazepine ring.
Beyond these, it is also crucial to monitor for any unreacted benazepril and other process-related impurities as defined by pharmacopeial monographs.[3]
Diagram of Key Molecular Structures
Caption: Key molecules in benazepril hydrolysis.
Q2: What is the mechanism of diketopiperazine (DKP) formation and how can I prevent it?
Mechanism:
The formation of the diketopiperazine impurity is a classic example of an intramolecular aminolysis reaction. The terminal amino group of the ethyl ester of benazepril acts as a nucleophile, attacking the carbonyl carbon of the ester. This reaction is particularly favorable at neutral to slightly alkaline pH and is significantly accelerated by heat.
Prevention Strategies:
-
Strict pH Control: Maintain the reaction pH in a slightly acidic to neutral range (pH 4-7) during the initial phase of hydrolysis. This keeps the primary amine protonated and less nucleophilic, thus disfavoring the intramolecular attack.
-
Temperature Management: Avoid excessive temperatures. The rate of DKP formation has a strong positive correlation with temperature. Whenever possible, conduct the hydrolysis at lower temperatures, even if it extends the reaction time.
-
Rapid Hydrolysis: Once the hydrolysis is initiated under optimal conditions, drive the reaction to completion as efficiently as possible. The longer the ester is present in the reaction mixture, the greater the opportunity for DKP formation.
Logical Relationship of DKP Formation
Caption: Factors influencing Diketopiperazine formation.
Q3: How is the lactam impurity formed, and what are the control measures?
Mechanism:
The lactam impurity is formed through an intramolecular cyclization involving the secondary amine and one of the carboxylic acid groups of benazeprilat. This reaction is favored under acidic conditions and at elevated temperatures, which can promote the activation of the carboxylic acid for nucleophilic attack by the amine.
Control Measures:
-
pH Management During Work-up: After the initial ester hydrolysis, careful neutralization and subsequent handling of the benazeprilat solution are crucial. Avoid prolonged exposure to strongly acidic conditions.
-
Temperature Control Post-Hydrolysis: Once benazeprilat is formed, maintain the solution at a controlled, cool temperature to minimize the rate of lactam formation.
-
Solvent Selection for Isolation: The choice of solvent for the isolation and purification of benazeprilat can influence the rate of lactam formation. Aprotic solvents are generally preferred over protic solvents during crystallization or precipitation steps.
Troubleshooting Guide: Common Scenarios & Solutions
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of Diketopiperazine (DKP) impurity. | 1. Reaction pH too high.2. Reaction temperature too high.3. Prolonged reaction time. | 1. Implement rigorous pH monitoring and control, maintaining a slightly acidic to neutral pH during the initial phase.2. Reduce the reaction temperature and extend the reaction time if necessary.3. Optimize catalyst concentration (if used) to achieve a faster reaction rate at a lower temperature. |
| Elevated levels of Lactam impurity. | 1. Prolonged exposure to acidic conditions during work-up.2. High temperatures during product isolation. | 1. Minimize the time the product is in an acidic solution. Neutralize promptly after any acidic washes.2. Cool the reaction mixture before and during product isolation steps like crystallization or precipitation. |
| Incomplete Hydrolysis. | 1. Insufficient catalyst or base.2. Reaction temperature too low.3. Inadequate reaction time. | 1. Verify the stoichiometry of the base or catalyst.2. Gradually increase the temperature while monitoring for impurity formation.3. Extend the reaction time and monitor the progress by HPLC. |
Experimental Protocols
Protocol 1: Optimized Ester Hydrolysis of Benazepril
This protocol is designed to maximize the yield of benazeprilat while minimizing the formation of DKP and lactam impurities.
-
Dissolution: Dissolve benazepril hydrochloride in a suitable solvent system (e.g., a mixture of water and a water-miscible organic solvent like ethanol or acetone).
-
pH Adjustment: Cool the solution to 10-15°C and slowly add a solution of a suitable base (e.g., sodium hydroxide or potassium carbonate) to raise the pH to the desired range for hydrolysis (typically pH 10-12). Precise and slow addition is critical to avoid localized high pH that can promote impurity formation.
-
Hydrolysis: Maintain the reaction mixture at a controlled temperature (e.g., 20-25°C) and monitor the progress of the reaction by HPLC.
-
Neutralization and Work-up: Once the reaction is complete (typically >99.5% conversion), cool the mixture to 0-5°C and carefully add an acid (e.g., hydrochloric acid) to adjust the pH to the point of minimum solubility of benazeprilat (typically around pH 4-5).
-
Isolation: Isolate the precipitated benazeprilat by filtration, wash with cold water, and dry under vacuum at a controlled temperature (not exceeding 40°C).
Workflow for Optimized Benazepril Hydrolysis
Caption: Optimized workflow for benazepril hydrolysis.
Protocol 2: HPLC Method for Benazepril and its Impurities
This method is indicative of a typical reversed-phase HPLC method for the analysis of benazepril and its related substances.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: Phosphate buffer (pH 4.5).[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 242 nm.[4]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Note: This is a general method. The specific gradient and buffer composition may need to be optimized for your specific system and impurity profile.
References
-
Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation. Journal of AOAC INTERNATIONAL. Available at: [Link]
-
Benazepril. PubChem. Available at: [Link]
-
Benazepril Hydrochloride. USP-NF. Available at: [Link]
-
Benazepril. StatPearls. Available at: [Link]
-
New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. Scientific Research Publishing. Available at: [Link]
-
Benazepril EP Impurity and USP Related Compounds. SynThink. Available at: [Link]
-
Kinetics of the Acidic and Enzymatic Hydrolysis of Benazepril HCl Studied by LC. PubMed. Available at: [Link]
-
Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. Longdom Publishing. Available at: [Link]
-
Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. PMC. Available at: [Link]
-
Kinetics of diketopiperazine formation using model peptides. PubMed. Available at: [Link]
-
Benazepril Hydrochloride. Pharmacopeial Forum. Available at: [Link]
- Synthesis method of benazepril intermediate and benazepril hydrochloride. Google Patents.
Sources
Improving yield of Benazepril tert-Butyl Ester in reductive amination
Topic: Optimization of Reductive Amination for High-Yield Production
Status: Operational | Version: 2.4 | Audience: Process Chemists & R&D Scientists
Diagnostic Dashboard: Quick Status Check
Before altering your parameters, match your current experimental failure mode to the diagnostic codes below.
| Diagnostic Code | Symptom | Likely Root Cause | Immediate Action |
| ERR-01: LOW-CONV | High residual amine/keto-ester; low product conversion. | Incomplete Schiff base formation due to water accumulation. | Add molecular sieves ( |
| ERR-02: WRONG-ISO | Low diastereomeric ratio (dr); high levels of (S,R)-isomer. | Non-selective reduction; Temperature too high during reduction step. | Switch to mild borohydride at |
| ERR-03: ACID-DEG | Loss of tert-butyl group (formation of free acid/diacid). | Reaction medium too acidic; prolonged exposure to Lewis acids. | Buffer pH to 5.0–6.0; avoid strong mineral acids; quench immediately. |
| ERR-04: OVER-RED | Reduction of benzazepine ring or amide carbonyl.[1] | Aggressive hydrogenation conditions (High Pressure/Temp). | Poison catalyst (e.g., S-poisoned Pd) or switch to hydride reagents. |
The Reaction Architecture
To improve yield, you must treat the reductive amination not as a single step, but as a two-stage cascade: Equilibrium (Imine Formation)
Mechanistic Pathway (Visualization)
Figure 1: The kinetic competition between productive reduction, reversible hydrolysis, and stereochemical divergence.
Deep Dive: Troubleshooting & Optimization
Module A: Breaking the Equilibrium Limit (Yield)
The Issue: The formation of the imine between the bulky aminobenzazepinone and the keto-ester (Ethyl 2-oxo-4-phenylbutyrate) is sterically hindered and equilibrium-limited. If you add the reducing agent before the imine is fully formed, you reduce the ketone to an alcohol (dead-end impurity).
Technical Solution:
-
Dehydrating Agents: Do not rely on solvent azeotropes alone. Use Titanium(IV) isopropoxide (
) or Molecular Sieves ( ) . acts as both a Lewis acid catalyst to speed up imine formation and a water scavenger.-
Protocol Adjustment: Stir amine + ketone +
(1.1 eq) for 2–4 hours before adding the reducing agent.
-
-
Solvent Choice: Switch from Methanol (protic, stabilizes starting materials) to 1,2-Dichloroethane (DCE) or THF . These aprotic solvents destabilize the polar transition state of the hydrolysis, pushing the equilibrium toward the imine.
Module B: Stereochemical Control (Purity)
The Issue: You require the
Mechanism: The hydride attack must occur from the Re-face of the imine.
-
Catalytic Hydrogenation (
): Often yields lower diastereoselectivity (approx 70:30 dr) due to non-specific surface adsorption. -
Hydride Reduction (
): Sodium Triacetoxyborohydride ( ) allows for chelating control. The acetoxy groups can coordinate with the ester moiety, directing the hydride attack.
Optimization Table: Reducing Agent Performance
| Reagent | Typical Yield | dr (S,S : S,R) | Risk Profile | Recommendation |
| 60-75% | 80:20 | High Toxicity (Cyanide). | Avoid if possible. | |
| 85-90% | 70:30 | Low Selectivity; Ring reduction risk. | Good for crude, requires recrystallization. | |
| 80-95% | 90:10 | Mild; Excellent functional group tolerance. | Gold Standard. | |
| Benzamine-Borane | 70-80% | 85:15 | Moderate; Good stability. | Alternative green option. |
Module C: Protecting the tert-Butyl Ester
The Issue: The tert-butyl ester is acid-labile. Standard reductive amination conditions (often pH 4–5) can cleave this group, yielding Benazepril (free acid) or Benazeprilat precursors prematurely.
Control Strategy:
-
Avoid Strong Acids: Do not use HCl or
to catalyze imine formation. Use Acetic Acid (AcOH) strictly controlled (1–2 eq). -
Quench Protocol: Never quench with strong aqueous acid. Use saturated
or to buffer the workup immediately.
Optimized Experimental Protocol
Objective: Synthesis of Benazepril tert-Butyl Ester via Indirect Reductive Amination.
Reagents:
-
(3S)-3-amino-1-(tert-butoxycarbonylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (
eq) -
Ethyl 2-oxo-4-phenylbutyrate (
eq) -
Sodium Triacetoxyborohydride (
, eq) -
Acetic Acid (
eq) -
Solvent: DCE (Dichloroethane) or DCM.
Step-by-Step Workflow:
-
Imine Formation (The Critical Step):
-
Charge the Amine and Keto-ester into the reactor with DCE (10 volumes).
-
Add Acetic Acid (
eq). -
Optional for high yield: Add activated
Molecular Sieves (50 wt%). -
Stir at
for 2 hours. Monitor by HPLC/TLC for disappearance of Amine. Do not proceed until Amine is <5%.
-
-
Reduction:
-
Cool the mixture to
. -
Add
portion-wise over 30 minutes. (Exothermic). -
Allow to warm to room temperature and stir for 12 hours.
-
-
Workup (Acid-Safe):
-
Quench by slow addition of saturated aqueous
(maintain pH > 6). -
Separate phases.[2] Wash organic layer with brine.
-
Dry over
and concentrate under reduced pressure (keep bath to prevent thermal degradation).
-
-
Purification (Diastereomer Enrichment):
-
The crude oil contains ~90:10 mixture.
-
Crystallize using Ethyl Acetate/Hexane or Ethanol/Water . The
isomer crystallizes preferentially.
-
Logic Flow for Troubleshooting
Use this decision tree to diagnose low yields in real-time.
Figure 2: Decision tree for isolating yield losses during the reductive amination process.
References
-
Watthey, J. W. (1983). Substituted 3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-ones. U.S. Patent No. 4,410,520.[3] Washington, DC: U.S. Patent and Trademark Office. Link
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[7] The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Urbach, H., & Henning, R. (1988). Process for the preparation of N-(1(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine N-carboxyanhydride and its use for the preparation of ACE inhibitors. U.S. Patent No. 4,785,089. Link
-
Dangerfield, E. M., et al. (2010).[5][8] Amine Synthesis by Reductive Amination.[2][4][5][6][7][9][10] Journal of Organic Chemistry, 75(16), 5470–5477. Link
-
Novartis AG. (2006). Crystalline polymorphs of benazepril hydrochloride. WO Patent 2006/084761. Link
Sources
- 1. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Benazepril Tert-Butyl Ester
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of benazepril tert-butyl ester. By understanding the underlying chemical interactions and systematically troubleshooting, you can restore peak symmetry, ensuring accurate quantification and robust analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing in my reversed-phase HPLC analysis?
A1: Peak tailing for this compound, a basic compound, is most commonly caused by secondary interactions between the analyte and the stationary phase.[1][2][3] The primary culprits are often residual silanol groups on the silica-based column packing.[2][3][4] These silanols can become deprotonated and negatively charged, leading to strong, undesirable ionic interactions with the basic analyte, which disrupts the ideal chromatographic process and causes the peak to tail.[2][5]
Q2: What is an acceptable peak tailing factor?
A2: An ideal chromatographic peak is symmetrical, with a tailing factor (Tf) or asymmetry factor (As) of 1.0. For most applications, a USP tailing factor between 0.9 and 1.2 is considered ideal.[1] However, values up to 1.5 may be acceptable for some assays.[1][2] Significant tailing that requires correction is generally indicated by a tailing factor greater than 1.5.[1]
Q3: Can the mobile phase pH cause peak tailing for this compound?
A3: Absolutely. The mobile phase pH is a critical factor.[6] If the pH is close to the pKa of this compound or the silanol groups on the column, it can lead to inconsistent ionization and secondary interactions, resulting in peak tailing.[1][7] For basic compounds like benazepril, operating at a low pH (typically ≤ 3) can suppress the ionization of residual silanol groups, minimizing these secondary interactions and improving peak shape.[2][3][4][8]
Q4: How does the HPLC column itself contribute to peak tailing?
A4: The column is a major contributor. Older "Type A" silica columns are known for having a higher population of acidic, free silanol groups and trace metal contaminants, which can exacerbate peak tailing for basic compounds.[3] Modern, high-purity "Type B" silica columns, especially those with end-capping, are designed to have fewer accessible silanol groups, significantly reducing these problematic interactions.[3][5] Column degradation, such as the creation of a void at the inlet, can also lead to peak distortion.[8]
In-Depth Troubleshooting Guide
Peak tailing can compromise the accuracy and resolution of your analysis. This guide provides a systematic approach to identify and rectify the root cause of peak tailing for this compound.
Logical Troubleshooting Workflow
To effectively troubleshoot, it is crucial to follow a logical sequence. The following diagram outlines the recommended workflow, starting with the most common and easily addressable issues.
Caption: A systematic workflow for troubleshooting HPLC peak tailing.
The Chemistry of Peak Tailing with Basic Compounds
In reversed-phase chromatography, the primary retention mechanism is hydrophobic interaction between the analyte and the stationary phase. However, for basic compounds like this compound, a secondary, undesirable retention mechanism can occur.
-
Silanol Interaction: Silica-based stationary phases have residual silanol groups (Si-OH). At a mobile phase pH above approximately 3, these silanol groups can deprotonate to form negatively charged silanates (Si-O⁻).[1]
-
Analyte Interaction: this compound contains basic nitrogen atoms that can be protonated, carrying a positive charge. This positively charged analyte can then interact strongly with the negatively charged silanates on the stationary phase via an ion-exchange mechanism.[2][5]
This secondary interaction is stronger and has different kinetics than the desired hydrophobic interaction, causing some analyte molecules to be retained longer, which leads to a "tail" on the peak.
Caption: Mechanism of peak tailing due to silanol interactions.
Experimental Protocols for Troubleshooting
Protocol 1: Mobile Phase pH Adjustment
Objective: To suppress the ionization of residual silanol groups on the stationary phase, thereby minimizing secondary ionic interactions with the basic analyte.
Scientific Rationale: By lowering the mobile phase pH to 3 or below, the silanol groups (Si-OH) remain in their protonated, neutral form.[2][4] This prevents the formation of negatively charged sites that can interact with the protonated this compound. Several studies on benazepril and other ACE inhibitors have demonstrated improved chromatography at a low pH.[9][10]
Step-by-Step Methodology:
-
Prepare a series of aqueous mobile phase components with decreasing pH values. Use a suitable acidic modifier like formic acid, acetic acid, or a phosphate buffer. For example, prepare aqueous solutions at pH 3.5, 3.0, and 2.5.
-
Note: Always measure the pH of the aqueous portion before mixing with the organic solvent.[8]
-
-
Filter the aqueous phase through a 0.45 µm filter to remove any particulates.[11]
-
Prepare the final mobile phase by mixing the buffered aqueous component with the appropriate organic solvent (e.g., acetonitrile or methanol) at the desired ratio.
-
Equilibrate the HPLC system with the new mobile phase for at least 15-20 column volumes.
-
Inject the this compound standard and evaluate the peak shape.
-
Compare the tailing factor across the different pH conditions to determine the optimal pH for symmetrical peaks.
Data Presentation:
| Mobile Phase pH | Tailing Factor (Tf) | Observations |
| 4.5 | 2.1 | Significant tailing |
| 3.5 | 1.6 | Moderate tailing |
| 3.0 | 1.2 | Symmetrical peak |
| 2.5 | 1.1 | Symmetrical peak |
Caution: When operating at a pH below 3, ensure your column is specified for use under such acidic conditions to avoid dissolution of the silica backbone.[2][4]
Protocol 2: Use of Mobile Phase Additives
Objective: To mask the active silanol sites or to compete with the analyte for these sites.
Scientific Rationale:
-
Competing Base: A small, basic additive like triethylamine (TEA) can be added to the mobile phase.[11][12] TEA, being a small and sterically unhindered base, will preferentially interact with the active silanol sites, effectively shielding them from the larger benazepril molecule.[8]
-
Increased Buffer Concentration: Increasing the ionic strength of the mobile phase with a higher buffer concentration (e.g., from 10 mM to 25-50 mM) can also help to mask silanol interactions and improve peak shape.[4][8]
Step-by-Step Methodology:
-
Prepare the mobile phase at the optimal pH determined in Protocol 1.
-
Add a competing base such as triethylamine to the aqueous portion of the mobile phase at a concentration of 10-25 mM.
-
Alternatively, increase the concentration of your buffer salts (e.g., phosphate or acetate) to 25-50 mM.
-
Note: High buffer concentrations may not be suitable for LC-MS applications due to the risk of ion suppression.[4]
-
-
Equilibrate the system thoroughly.
-
Inject the standard and assess the peak shape.
Protocol 3: Column Selection and Care
Objective: To use a stationary phase with minimal active sites available for secondary interactions.
Scientific Rationale: The choice of HPLC column is paramount for analyzing basic compounds. Modern columns are engineered to minimize the negative effects of silanols.
-
End-Capping: Most modern columns are "end-capped," a process where residual silanol groups are chemically bonded with a small, non-polar group (like trimethylsilyl) to make them inert.[2]
-
Base-Deactivated Columns: These columns are specifically designed for the analysis of basic compounds. They are made from high-purity silica with very low metal content and are densely bonded and end-capped to shield as many silanol groups as possible.[5]
Step-by-Step Methodology:
-
Verify your current column's specifications. Check if it is a "Type B," end-capped, or base-deactivated column.
-
If significant tailing persists after mobile phase optimization, consider switching to a high-quality, base-deactivated C18 or a column with an alternative stationary phase (e.g., hybrid silica or polymer-based).[3]
-
Always use a guard column to protect the analytical column from strongly retained impurities that can bind to active sites and cause peak tailing.[13]
-
Implement a column washing procedure between batches to remove any contaminants that may have accumulated on the column.[14]
Protocol 4: System Audit for Extra-Column Effects
Objective: To ensure that the peak tailing is not an artifact of the HPLC system itself.
Scientific Rationale: Peak broadening and tailing can be introduced by "extra-column volume," which is any volume the sample passes through outside of the column itself.[8][13] This includes tubing, connectors, and the detector flow cell.
Step-by-Step Methodology:
-
Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.005 inches) to connect the injector, column, and detector.
-
Check Connections: Ensure all fittings are properly made (e.g., ferrules are correctly seated) to avoid creating small voids or dead volumes.
-
Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[14]
-
Column Void Test: If you suspect a void has formed at the head of the column due to pressure shocks or pH instability, you can sometimes reverse-flush the column at a low flow rate.[8] However, this is often a temporary fix, and column replacement is the ultimate solution.
By systematically applying these troubleshooting steps, you can effectively diagnose and resolve peak tailing issues for this compound, leading to more reliable and accurate chromatographic results.
References
-
LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021-10-15). Available from: [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025-10-28). Available from: [Link]
-
(PDF) Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical dosage forms - ResearchGate. (2024-12-03). Available from: [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. Available from: [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025-06-09). Available from: [Link]
-
Development and validation of RPLC method for the simultaneous analysis of ACE inhibitors in tablet formulations - DergiPark. (2022-11-11). Available from: [Link]
-
HPLC Troubleshooting Guide. Available from: [Link]
-
Reasons for Peak Tailing of HPLC Column - Hawach. (2025-10-28). Available from: [Link]
-
HPLC Peak Tailing - Axion Labs. Available from: [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019-11-12). Available from: [Link]
-
USP Method Benazepril RS - Merck Millipore. Available from: [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. Available from: [Link]
-
Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical do - Jetir.Org. (2024-06-07). Available from: [Link]
-
Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form - Longdom Publishing. Available from: [Link]
-
Analytical Chemistry: An Indian Journal. Available from: [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. Available from: [Link]
-
This compound | C28H36N2O5 | CID 11465773 - PubChem. Available from: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Available from: [Link]
-
Overcoming peak tailing of basic analytes in silica type a stationary phases in RP - Phenomenex. Available from: [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available from: [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available from: [Link]
-
The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF - ResearchGate. (2025-08-07). Available from: [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. Available from: [Link]
-
How to fix asymmetrical chromatography peaks? - Cytiva. (2024-09-01). Available from: [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. Available from: [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. labcompare.com [labcompare.com]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. agilent.com [agilent.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 12. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. agilent.com [agilent.com]
Technical Support Center: Benazepril tert-Butyl Ester Purification
Critical Chemical Constraints & Stability Profile
Before attempting any purification of Benazepril tert-butyl ester (often referred to as Compound IIa or EPTAB in process patents), it is vital to understand the chemical stability window of the molecule. This intermediate contains two ester functionalities with vastly different reactivities:
-
tert-Butyl Ester (Benzazepine ring): Highly sensitive to acid. Cleaves to the free carboxylic acid (Benazepril) in the presence of strong acids (HCl, TFA).
-
Ethyl Ester (Phenylpropyl side chain): Sensitive to strong bases (saponification).
The Golden Rule: Avoid strong acidic workups (pH < 2) if you intend to isolate the ester intact. Avoid strong alkaline conditions (pH > 12) or elevated temperatures with aqueous base to prevent hydrolysis of the ethyl ester.
Module 1: The Chemistry of Separation
The synthesis of this compound typically involves the N-alkylation of a benzazepine lactam (Nucleophile) with a chiral bromo-ester (Electrophile).
| Component | Chemical Nature | pKa / Solubility Profile | Removal Strategy |
| Product (Benazepril t-Butyl Ester) | Tertiary Amine / Diester | Weakly Basic. Lipophilic. | Retain in organic phase.[1][2] |
| Impurity A (Ethyl 2-bromo-4-phenylbutanoate) | Neutral Alkyl Halide | Neutral. Highly Lipophilic. Genotoxic concern. | Solubility/Scavenging. Hard to remove via pH. |
| Impurity B (Amino-benzazepine core) | Secondary Amine | Basic. Moderately Polar. | pH Control. Remove via mild acidic buffer wash. |
| Impurity C (Inorganic Bases/Salts) | Ionic | Water Soluble. | Aqueous Wash. |
Module 2: Troubleshooting Guide (FAQ)
Issue 1: "I have significant unreacted bromo-ester (alkylating agent) in my crude."
Q: Acid/base extractions aren't removing the excess ethyl 2-bromo-4-phenylbutanoate. How do I get rid of it?
A: This is a common issue because the bromo-ester is neutral and lipophilic, tracking with your product in organic solvents.
-
The Fix (Chemical): Use a Polymer-Supported Amine Scavenger (e.g., PS-Trisamine or PS-Thiophenol). These resins react rapidly with alkyl halides to form a covalent bond. You then filter the resin out, leaving the product behind.
-
The Fix (Physical): If the product is a solid, exploit the high lipophilicity of the bromo-ester. Triturate the crude solid with cold n-Heptane or Hexanes . The bromo-ester usually remains in the mother liquor, while the Benazepril intermediate crystallizes out.
Issue 2: "How do I remove the unreacted amine starting material without cleaving the t-butyl group?"
Q: I need to wash out the starting benzazepine amine, but I'm afraid HCl will deprotect my ester.
A: You are correct to fear HCl. Instead, use a Citric Acid wash (5% w/v) or a Phosphate Buffer (pH 4.5–5.0) .
-
Mechanism: The starting material is a secondary amine (more basic than the product's tertiary amine or sufficiently basic to protonate at pH 4). Citric acid is weak enough that it will not cleave the tert-butyl ester at room temperature but strong enough to protonate the residual amine, forcing it into the aqueous layer.
Issue 3: "My yield is low after crystallization."
Q: I tried crystallizing from Ethyl Acetate, but I lost too much product.
A: this compound is highly soluble in pure Ethyl Acetate.
-
The Fix: Use an Anti-Solvent method. Dissolve the crude in a minimum volume of Ethyl Acetate (or Isopropyl Acetate) at 40°C, then slowly add n-Heptane or Diisopropyl Ether until turbidity is observed. Cool slowly to 0-5°C. This pushes the product out while keeping lipophilic impurities in solution.
Module 3: Detailed Protocols
Protocol A: Chemoselective Scavenging (Recommended for High Purity)
Best for removing the alkyl halide (Impurity A) without chromatography.
-
Dissolution: Dissolve crude reaction mixture in THF or DCM (10 mL/g).
-
Resin Addition: Add PS-Thiophenol or PS-Trisamine resin (1.5 equivalents relative to the estimated unreacted bromo-ester).
-
Incubation: Agitate gently at Room Temperature (20–25°C) for 4–6 hours.
-
Note: Do not use magnetic stir bars with resins (it grinds them); use an orbital shaker.
-
-
Filtration: Filter the mixture through a fritted glass funnel or a Celite pad to remove the resin.
-
Wash: Wash the resin cake with 2 volumes of solvent to recover entrained product.
-
Concentration: Evaporate solvent to yield the purified oil/foam.
Protocol B: Mild Acidic Workup (Amine Removal)
Best for removing starting benzazepine (Impurity B).
-
Organic Phase: Ensure the crude is dissolved in a water-immiscible solvent (Ethyl Acetate or MTBE).
-
Buffer Prep: Prepare a 5% Citric Acid solution (pH approx 2.5–3) or NaH2PO4 buffer (pH 4.5).
-
Wash 1: Wash the organic phase with the buffer (1:1 volume ratio). Shake for 2 minutes.
-
Checkpoint: Check the pH of the aqueous layer. It should remain acidic.
-
-
Wash 2: Repeat if the starting amine content was high (>10%).
-
Neutralization: Wash the organic layer immediately with Saturated Brine followed by Saturated NaHCO3 (mildly basic) to neutralize any residual acid traces.
-
Drying: Dry over Na2SO4 and concentrate at <40°C.
Visualization: Purification Logic Tree
The following diagram illustrates the decision process for purifying the crude mixture based on the dominant impurity profile.
Caption: Decision matrix for selecting the appropriate purification protocol based on crude impurity profiling.
References
-
Ciba-Geigy Corp. (1983). 3-Amino-[1]-benzazepin-2-one-1-alkanoic acids. US Patent 4,410,520.[3][4][5] Link
- Primary source for the synthesis and crystallization logic of Benazepril intermedi
-
Ciba-Geigy Corp. (1988). Process for the preparation of 3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one. US Patent 4,785,089.[5] Link
- Details the alkylation conditions and handling of the tert-butyl ester.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters: Protection and Deprotection. Link
- General reference for the stability of tert-butyl esters against various reagents (acid/base).
-
Biotage. (n.d.). Removal of Alkyl Halides using Nucleophilic Scavengers. Link
- General industry standard for using PS-Trisamine/Thiophenol to remove genotoxic alkyl halides.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. tert-Butyl Esters [organic-chemistry.org]
- 3. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US20020183515A1 - Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
Technical Support: pH Control Strategies for Benazepril tert-Butyl Ester
Content Type: Technical Support Center / Troubleshooting Guide Subject: Benazepril tert-Butyl Ester Stability & pH Management Audience: Process Chemists, Formulation Scientists, and Analytical Researchers
Executive Summary: The Stability "Goldilocks" Zone
This compound is a critical intermediate in the synthesis of Benazepril Hydrochloride.[1] Its stability is governed by two competing degradation pathways driven by opposing pH extremes.[1] Unlike the final drug substance (which is an ethyl ester), this intermediate possesses a bulky tert-butyl protecting group specifically designed to resist basic hydrolysis but remains highly susceptible to acidolysis.[1]
-
The Critical Hazard (Acid): Exposure to pH < 4.0 catalyzes the cleavage of the tert-butyl group, converting the intermediate into Benazepril (free acid) and isobutylene gas.
-
The Secondary Hazard (Base/Heat): Exposure to pH > 7.5 or high temperatures risks saponification of the ethyl ester moiety or intramolecular cyclization to form Diketopiperazines (DKP).
Optimal Operating Range: pH 5.5 – 7.0 at temperatures < 30°C .[1]
Module 1: Degradation Pathways & Logic
The following diagram illustrates the chemical fate of this compound under stress conditions. Use this to diagnose the impurity profile appearing in your HPLC data.[1]
Figure 1: Mechanistic degradation pathways of this compound. The tert-butyl group is acid-labile, while the ethyl ester and amide backbone are sensitive to base and thermal stress.
Module 2: Troubleshooting Guide
Issue 1: Rapid Loss of tert-Butyl Ester (Appearance of Free Acid)
Symptom: HPLC shows a decrease in the main peak and a corresponding rise in a more polar peak (Benazepril free acid). Mechanism: The tert-butyl carbocation is stable; therefore, the ester oxygen is easily protonated by strong acids, leading to E1 elimination (isobutylene release).
| Diagnostic Question | Root Cause Analysis | Corrective Action |
| Is the pH < 4.5 during workup? | Acidic aqueous washes (e.g., HCl, Citric Acid) are stripping the protecting group. | Switch Buffers: Use 0.5M Ammonium Acetate or Phosphate Buffer (pH 6.[1]0) for washes.[1] Avoid strong mineral acids.[1] |
| Are you using Lewis Acids? | Catalysts like AlCl₃ or BF₃ used in prior steps can act as deprotecting agents if not quenched.[1] | Quench Rigorously: Ensure all Lewis acids are neutralized with mild base (NaHCO₃) before introducing the ester.[1] |
| Is the solvent protic? | Protic solvents (MeOH, EtOH) accelerate acidolysis if trace acid is present.[1] | Solvent Swap: Store and process in aprotic solvents (DCM, EtOAc, or THF) whenever possible.[1] |
Issue 2: Formation of Diketopiperazine (DKP)
Symptom: Appearance of a late-eluting, non-polar impurity. Potency loss without free acid formation.[1] Mechanism: The secondary amine in the benazepril structure attacks the amide carbonyl of the adjacent ring system (intramolecular cyclization).[1] This is often accelerated by heat and can occur even at neutral pH.[1]
| Diagnostic Question | Root Cause Analysis | Corrective Action |
| Is the reaction temp > 30°C? | Thermal energy overcomes the activation barrier for cyclization.[1] | Cool Down: Maintain process temperatures at 0–5°C during quenching and < 25°C during storage. |
| Is the solution standing too long? | DKP formation is time-dependent (kinetic degradation).[1] | Process Rapidly: Do not hold the intermediate in solution overnight. Isolate as a solid or oil immediately.[1] |
| Is the pH > 7.5? | Basic conditions deprotonate the amine, increasing its nucleophilicity.[1] | Acidify Slightly: Maintain pH between 5.5 and 6.5. This keeps a fraction of the amine protonated, reducing nucleophilic attack.[1] |
Module 3: Process Control Protocols
Protocol A: Safe pH Adjustment (Quenching)
Use this protocol when neutralizing a reaction mixture containing this compound.
Objective: Neutralize excess base/acid without crossing into "Danger Zones" (pH < 4 or pH > 8).[1]
-
Preparation: Prepare a 10% w/v Sodium Bicarbonate (NaHCO₃) solution and a 10% w/v Ammonium Chloride (NH₄Cl) solution.
-
Temperature Control: Cool the reaction vessel to 0–5°C .
-
Sensor Setup: Calibrate a pH probe suitable for solvent-rich environments (or use narrow-range pH strips 4.0–7.0).
-
Titration:
-
Phase Separation: Perform extraction immediately. Do not let the aqueous layer sit with the organic layer.[1]
Protocol B: Storage & Handling
-
State: Store as a solid if possible. Solutions are inherently less stable.[1]
-
Solvent: Ethyl Acetate or MTBE (Methyl tert-butyl ether).[1] Avoid Methanol.
-
Additives: For long-term solution storage, trace amounts of Triethylamine (0.1%) can prevent acid-catalyzed autolysis, provided the temperature is kept low (<4°C) to prevent base-catalyzed issues.
Module 4: Decision Tree for Process Deviations
Figure 2: Rapid decision tree for diagnosing pH-related stability failures.
Frequently Asked Questions (FAQ)
Q1: Can I use dilute HCl to quench the reaction if I am careful? A: It is highly risky.[1] Localized regions of low pH (pH < 1) at the addition site can instantly cleave the tert-butyl ester before the solution mixes. Always use weak acids like Acetic Acid or buffers like Ammonium Chloride.[1]
Q2: Why is the tert-butyl ester used if it is so unstable? A: It provides orthogonal protection.[1] The tert-butyl group can be removed by acid (e.g., TFA or HCl gas) without affecting the ethyl ester on the side chain (which is base-labile). This allows for selective deprotection to form the final Benazepril HCl salt [1, 3].[1]
Q3: My HPLC shows "Impurity D". Is this pH related? A: Likely, yes.[1] While specific impurity designations vary by pharmacopoeia, "Impurity D" in ACE inhibitors is frequently the diketopiperazine (DKP) derivative. This forms via intramolecular cyclization, typically driven by neutral-to-basic pH and heat [2].[1]
References
-
Stanisz, B. (2004).[1] "Kinetics of the Acidic and Enzymatic Hydrolysis of Benazepril HCl Studied by LC." Journal of Pharmaceutical and Biomedical Analysis.
-
Hanyšová, L., et al. (2005).[1][3] "Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085." Journal of Pharmaceutical Sciences.
-
Greenberg, J. A., et al. (2023).[1][4] "Tert-Butyl Esters: Reactivity and Deprotection Strategies." Organic Chemistry Portal.
-
USP/EP Monographs. "Benazepril Related Compound D and Impurity Profiles." USP Store / Veeprho Standards.
Sources
Solving solubility issues of Benazepril tert-Butyl Ester in mobile phases
Technical Support Center: Benazepril tert-Butyl Ester Solubility Guide
Executive Summary: The Physicochemical Challenge
This compound represents a classic "solubility paradox" in chromatography. As a synthetic intermediate of Benazepril, it possesses two conflicting properties:
-
High Lipophilicity: The tert-butyl group adds significant hydrophobic bulk, drastically increasing the LogP (partition coefficient) compared to the parent Benazepril.[1]
-
pH Sensitivity: It retains the basic nitrogen of the benzazepine ring, meaning its solubility is heavily dependent on protonation.[1]
The Failure Mode: Users often attempt to analyze this compound using "generic" starting gradients (e.g., 5% Organic / 95% Aqueous).[1] Because the ester is virtually insoluble in water at neutral pH, it precipitates immediately upon contact with the aqueous mobile phase, leading to blocked capillaries, split peaks, and carryover.[1]
Diagnostic Matrix: Identifying the Source
Before altering your method, use this logic flow to pinpoint where the solubility failure is occurring.
Figure 1: Diagnostic logic for solubility-related chromatographic failures.
Critical Parameter 1: Mobile Phase Optimization
The this compound requires a mobile phase that maintains the compound in a dissolved state while ensuring interaction with the stationary phase.[1]
The "High-Start" Strategy
Do not use a 5% organic starting condition. This compound requires a higher baseline organic concentration to remain solvated.[1][2]
| Parameter | Recommendation | Scientific Rationale |
| Organic Modifier | Acetonitrile (ACN) | ACN is a stronger solvent than Methanol for this ester.[1][2] It prevents hydrophobic collapse of the C18 chains and better solvates the bulky tert-butyl group.[1] |
| Minimum Organic % | 30% - 40% | Starting below 30% ACN risks precipitation inside the column mixing tee.[1][2] |
| Buffer Selection | Ammonium Formate or TFA | Phosphate buffers are risky at high organic % (precipitation risk).[1][2] Volatile buffers are preferred.[1][2] |
| pH Control | Acidic (pH 2.5 - 3.5) | CRITICAL: You must protonate the amine (pKa ~5.3).[1][2] At pH 3.0, the molecule carries a positive charge, significantly improving aqueous solubility.[1] |
Recommended Gradient Protocol
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Step-by-Step Gradient:
-
0.0 min: 40% B (Equilibration)
-
2.0 min: 40% B (Hold to prevent solvent shock)
-
10.0 min: 90% B (Elution of ester)
-
12.0 min: 90% B (Wash)
-
12.1 min: 40% B (Re-equilibration)
Critical Parameter 2: The "Solvent Shock" Effect[1]
The most common user error is dissolving the sample in 100% strong solvent (DMSO or Methanol) and injecting it into a mobile phase that is 60-70% water.[1][2]
The Mechanism: When a 10µL plug of this compound in DMSO hits the mobile phase (mostly water), the DMSO diffuses away faster than the ester can equilibrate.[1] The local environment becomes aqueous, and the ester crashes out of solution before it enters the column bed.[1]
The Solution: Cosolvent Diluent Preparation Prepare a diluent that mimics the initial mobile phase conditions but with slightly higher solubilizing power.[1]
Protocol: The "Matching" Diluent
-
Stock Solution: Dissolve 10 mg of this compound in 1 mL of 100% Acetonitrile (Stock A).
-
Working Diluent: Prepare a mixture of 50% Water / 50% Acetonitrile with 0.1% Formic Acid .[1][2]
-
Final Sample: Dilute Stock A into the Working Diluent.
Advanced Troubleshooting (FAQs)
Q: I see a massive pressure spike 1 minute after injection. Why? A: This is "Injector Precipitation."[1][2] Your sample diluent is likely too strong (e.g., pure MeOH) compared to your starting mobile phase.[1][2] The sample is precipitating at the needle seat or the head of the column.[1]
-
Fix: Switch to the "Matching Diluent" protocol above.
Q: My peak is tailing severely. Is this a column issue? A: Likely not. It is a pH issue. If your mobile phase pH is near the pKa of the amine (approx 5.3), the molecule is rapidly switching between ionized (soluble) and neutral (insoluble/sticky) states.[1]
-
Fix: Lower the Mobile Phase pH to < 3.0 using Formic Acid or TFA.[1] This forces the population into the protonated state, sharpening the peak.[1]
Q: Can I use Phosphate Buffer? A: Only if you are careful. Phosphate salts precipitate in high organic concentrations (typically >70-80% ACN).[1][2] Since this compound elutes at high organic %, you risk clogging your system with buffer salts.[1]
-
Fix: If you must use phosphate, keep the concentration low (10-15 mM) and ensure your organic flush step does not exceed the buffer solubility limit.[1][2]
Visualizing the Solubility Design Space
The following diagram illustrates the "Safe Zone" for operating with this compound.
Figure 2: The Solubility Design Space.[1][2] Green nodes indicate safe operating parameters.
References
-
USP Monographs: Benazepril Hydrochloride. United States Pharmacopeia (USP-NF).[1][2] (Referencing "Related Compound" methods utilizing high-organic ion-pairing mobile phases).
-
PubChem Compound Summary: this compound (CAS 109010-61-9).[1][2][3][4][5] National Center for Biotechnology Information.[1][2] Accessed 2024.[2][6] [1][2]
- Journal of Chromatography A:Separation of ACE inhibitors by RP-HPLC.
-
Pharmaffiliates: this compound Synthesis Intermediates. (Confirming the structural lipophilicity of the tert-butyl ester vs. ethyl ester).
Sources
- 1. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound-d5 | C28H36N2O5 | CID 71313623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. allmpus.com [allmpus.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
[1]
Executive Summary
This guide provides a technical analysis of Benazepril Related Compound F (tert-Butyl (3S)-3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetate), a critical process impurity and synthetic intermediate in Benazepril Hydrochloride manufacturing.[1]
Unlike simple degradation products, Related Compound F (RC F) represents a specific "benzazepine core" intermediate (C16H22N2O3) rather than a derivative of the full drug substance. This distinction is vital for researchers selecting reference standards, as confusion with the full-structure Benazepril tert-butyl ester (C28H36N2O5) is a common procurement error.[1] This document compares the USP Official Reference Standard (RS) against Certified Reference Materials (CRMs) and outlines a self-validating HPLC protocol for its quantification.
Technical Identity & Origin
To ensure analytical accuracy, one must first define the chemical entity. RC F is the protected amino-benzazepine backbone used in the convergent synthesis of Benazepril.
| Feature | Specification |
| USP Name | Benazepril Related Compound F |
| Chemical Name | tert-Butyl (3S)-3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetate |
| CAS Number | 109010-60-8 |
| Molecular Formula | C₁₆H₂₂N₂O₃ |
| Molecular Weight | 290.36 g/mol |
| Role | Key Starting Material (KSM) / Process Intermediate |
| RRT (approx) | 0.50 (relative to Benazepril) |
Synthetic Origin (Pathway Diagram)
RC F is the nucleophilic species that reacts with the homophenylalanine derivative to form the Benazepril skeleton. Its presence in the final API indicates incomplete coupling or insufficient purification.
Figure 1: Synthetic pathway illustrating RC F as the unreacted starting material (red) carrying through to the final API.[1]
Comparative Analysis: USP RS vs. Alternatives
When validating analytical methods for ICH Q3A compliance, the choice of standard impacts regulatory acceptance and budget.
The Options
| Feature | USP Official RS (Primary) | ISO 17034 CRM (Secondary) | Research Grade (Tertiary) |
| Traceability | Legal Standard (US FDA) | Traceable to USP/NIST (SI Units) | Vendor Internal |
| Assigned Purity | 100.0% (per monograph usage) | Specific value (e.g., 99.4% ± 0.3%) | Area % only |
| Uncertainty | Not reported (assumed negligible) | Explicitly calculated ( | Unknown |
| Cost Efficiency | Low (High cost/mg) | High (Lower cost, bulk available) | Very High |
| Use Case | Dispute resolution, Final Release | Routine QC, Method Validation | R&D, Early Process Dev |
Critical Selection Insight
The "Name" Trap: Many research-grade vendors sell "this compound" (the C28 intermediate shown in blue in Fig 1) and label it loosely.[1] However, USP Related Compound F is the C16 fragment.
-
Risk: Using the C28 intermediate as a standard for RC F will result in a gross miscalculation of impurity levels due to massive differences in molecular weight and response factors.
-
Recommendation: Always verify the CAS (109010-60-8) and Molecular Weight (290.36) before purchasing a secondary standard.
Experimental Validation Protocol
The following protocol is derived from USP <621> and the specific monograph for Benazepril HCl. It utilizes ion-pair chromatography to separate the polar amine fragment (RC F) from the hydrophobic API.[1]
HPLC Conditions (Self-Validating System)
-
Column: L1 packing (C18), 3.9 mm x 300 mm (e.g., Waters µBondapak or equivalent).
-
Detector: UV Absorption at 240 nm.[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 25 µL.
-
Temperature: Ambient (nominally 25°C).
Mobile Phase Preparation[1][3][5]
-
Buffer: Dissolve 0.81 g of Tetrabutylammonium bromide (TBAB) in 360 mL of water.[3][2] Add 0.2 mL of glacial acetic acid.
-
Mixture: Combine Buffer and Methanol in a 36:64 ratio.[2]
-
Note: The TBAB acts as an ion-pairing agent.[1] Small variations in TBAB concentration will significantly shift the retention time of the charged RC F relative to the neutral API.
Representative Data & System Suitability
The following data represents typical system performance. RC F elutes early due to its lower molecular weight and higher polarity compared to Benazepril.
| Compound | Approx.[2][4][5][6][7][8] Retention Time (min) | RRT (Relative to API) | Tailing Factor (T) | Resolution (Rs) |
| Related Compound F | 4.5 - 5.0 | ~0.50 | < 1.5 | N/A |
| Benazepril HCl | 9.0 - 10.0 | 1.00 | < 1.5 | > 5.0 (from RC F) |
| Related Compound B | ~14.0 | ~1.50 | N/A | > 1.7 (from API) |
-
Acceptance Criteria:
-
Resolution between Benazepril and RC B must be > 1.7 (System Suitability).[3]
-
RSD of replicate injections < 2.0%.
-
RC F peak must be identified at RRT ~0.5.
-
Standard Qualification Workflow
If you choose to use a Secondary Standard (CRM) for routine testing to save costs, you must qualify it against the USP RS.
Figure 2: Workflow for establishing traceability of a secondary standard to the USP official standard.
Calculation of Potency (As-Is)
When qualifying the secondary standard, use the following mass balance equation:
1Where:
References
Sources
- 1. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. scribd.com [scribd.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Benazepril Related Compound F (R-Isomer) | CAS No- NA [chemicea.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Benazepril Hydrochloride [drugfuture.com]
A Comparative Guide to the Impurity Profiles of Benazepril tert-Butyl Ester from Diverse Synthetic Origins
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Benazepril, a potent angiotensin-converting enzyme (ACE) inhibitor, is widely prescribed for the management of hypertension. Its synthesis often proceeds through a key intermediate, Benazepril tert-butyl ester. The impurity profile of this intermediate is of paramount importance as these impurities can be carried through to the final drug substance, potentially impacting its stability, safety, and therapeutic effect.
This guide provides an in-depth comparison of the impurity profiles of this compound derived from different synthetic routes. We will explore the chemical causality behind the formation of specific impurities, present a robust analytical methodology for their detection and quantification, and offer insights into interpreting these profiles to ensure the quality and regulatory compliance of the final API.
The Genesis of Impurities: A Tale of Two Synthetic Routes
The impurity profile of this compound is intrinsically linked to its manufacturing process. Two common synthetic strategies are reductive amination and nucleophilic substitution, each presenting a unique set of potential process-related impurities.[1]
Route 1: Reductive Amination
This pathway typically involves the reaction of tert-butyl (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate with ethyl 2-oxo-4-phenylbutyrate, followed by reduction.[1]
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Residual amounts of the amino ester and keto ester can be present if the reaction does not go to completion.
-
Diastereomeric Impurities: The formation of the desired (S,S)-diastereomer can be accompanied by the formation of other diastereomers, such as the (R,S), (S,R), and (R,R) forms. The ratio of these diastereomers is a critical quality attribute.
-
Over-reduction Products: The reduction step, if not carefully controlled, can lead to the formation of impurities where other functional groups in the molecule are unintentionally reduced.
-
Side-Reaction Products: The use of reducing agents like sodium cyanoborohydride (NaBH₃CN) can introduce toxicity concerns and lead to the formation of cyanide-related byproducts.[1]
Route 2: Nucleophilic Substitution
An alternative approach involves the nucleophilic substitution of a suitable leaving group on a chiral ethyl 2-substituted-4-phenylbutyrate with tert-butyl (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate.[1]
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Incomplete reaction can result in the presence of the starting amino ester and the phenylbutyrate derivative.
-
Epimerization: The chiral centers in the starting materials can be susceptible to epimerization under certain reaction conditions, leading to the formation of diastereomeric impurities.
-
Impurities from Starting Materials: The purity of the starting materials is crucial. For instance, impurities in the tert-butyl (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate, such as its bromo-substituted analogue, can lead to the formation of corresponding bromo-substituted this compound impurities.
-
By-products from Leaving Group: The nature of the leaving group (e.g., tosylate, mesylate, or halide) can lead to the formation of specific by-products that may need to be purged.
Comparative Impurity Profile Analysis: A Hypothetical Study
To illustrate the differences in impurity profiles, let us consider a hypothetical comparative analysis of this compound from two different sources, each employing a different synthetic route.
| Impurity | Source A (Reductive Amination) | Source B (Nucleophilic Substitution) | Likely Origin |
| This compound (S,S) | >99.5% | >99.5% | Active Intermediate |
| (R,S)-Diastereomer | 0.15% | 0.10% | Synthesis |
| (S,R)-Diastereomer | 0.12% | 0.08% | Synthesis |
| Ethyl 2-oxo-4-phenylbutyrate | 0.05% | Not Detected | Starting Material (Route A) |
| tert-Butyl (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate | 0.03% | 0.04% | Starting Material |
| Bromo-Benazepril tert-Butyl Ester | Not Detected | 0.07% | Impurity from Starting Material (Route B) |
| Unknown Impurity at RRT 1.2 | 0.08% | Not Detected | Side-reaction (Route A) |
| Unknown Impurity at RRT 0.8 | Not Detected | 0.06% | Side-reaction (Route B) |
| Total Impurities | ~0.43% | ~0.35% |
Interpretation of a Hypothetical Dataset:
In this hypothetical scenario, Source A, utilizing reductive amination, exhibits a slightly higher level of diastereomeric impurities and a characteristic unknown impurity, potentially arising from a side reaction of the reducing agent. Source B, employing nucleophilic substitution, shows a lower level of diastereomers but contains a specific impurity (Bromo-Benazepril tert-butyl ester) that is likely carried over from a key starting material. This underscores the importance of understanding the synthetic route to anticipate and control specific impurities.
Analytical Methodology for Impurity Profiling
A robust and validated analytical method is essential for the accurate comparison of impurity profiles. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the industry standard for this purpose.
Experimental Protocol: HPLC-UV Analysis of this compound Impurities
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a quaternary pump, autosampler, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-32 min: 70% to 30% B
-
32-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.[2]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase (initial conditions) to a final concentration of 1 mg/mL.
4. System Suitability:
-
Inject a standard solution containing this compound and known impurities to verify the resolution, theoretical plates, and tailing factor.
5. Analysis:
-
Inject the sample solutions and identify and quantify the impurities based on their relative retention times (RRT) and response factors relative to the main peak.
Experimental Workflow Diagram
Caption: Workflow for comparative impurity profiling of this compound sources.
Forced Degradation Studies: Unveiling Potential Degradants
To ensure the stability-indicating nature of the analytical method and to identify potential degradation products that may arise during storage or handling, forced degradation studies are critical. This compound is subjected to various stress conditions to induce degradation.
Common Degradation Pathways:
-
Hydrolysis: The ester linkages in this compound are susceptible to hydrolysis under both acidic and basic conditions. Acidic hydrolysis will cleave the tert-butyl ester to yield Benazepril, while basic conditions can lead to the hydrolysis of both the tert-butyl and ethyl esters, forming Benazeprilat.[3]
-
Oxidation: The secondary amine and the benzylic positions could be susceptible to oxidation, leading to the formation of N-oxides or hydroxylated impurities.
-
Photodegradation: Exposure to light can induce degradation, potentially leading to complex mixtures of photoproducts.[3]
Degradation Pathway Diagram
Caption: Potential degradation pathways of this compound under stress conditions.
Conclusion: A Proactive Approach to Quality
The impurity profile of this compound is a critical determinant of the quality of the final Benazepril API. A thorough understanding of the synthetic route is paramount in anticipating and controlling potential process-related impurities. By employing a robust, validated analytical method, researchers and drug developers can effectively compare different sources of this key intermediate. This proactive approach to impurity profiling not only ensures regulatory compliance but also safeguards the safety and efficacy of the resulting therapeutic agent. The insights provided in this guide serve as a valuable resource for making informed decisions in the selection of high-quality this compound, ultimately contributing to the development of safer and more effective medicines.
References
- CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents.
-
New process for preparing benazepril precursor - ResearchGate. Available at: [Link]
-
Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC. Available at: [Link]
- CN102659588A - Synthesis method of tert-butyl bromoacetate - Google Patents.
-
tert-Butyl Esters - Organic Chemistry Portal. Available at: [Link]
-
The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride - PubMed. Available at: [Link]
-
Benazepril | C24H28N2O5 | CID 5362124 - PubChem - NIH. Available at: [Link]
-
Benazepril EP Impurity and USP Related Compounds | SynThink. Available at: [Link]
-
Benazepril-Impurities | Pharmaffiliates. Available at: [Link]
-
(PDF) New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC - ResearchGate. Available at: [Link]
-
Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques | Request PDF - ResearchGate. Available at: [Link]
-
A New Simultaneous HPLC Analytical method for Quantification of Benazepril Hydrochloride and its related Impurities in Bulk Drug Product - Asian Journal of Research in Pharmaceutical Sciences. Available at: [Link]
-
(PDF) Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical dosage forms - ResearchGate. Available at: [Link]
-
BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW | New Drug Approvals. Available at: [Link]
- JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents.
-
Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies - ResearchGate. Available at: [Link]
-
CAS No : 1356010-96-2| Chemical Name : this compound-d5 | Pharmaffiliates. Available at: [Link]
- WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents.
-
tert-Butyl bromoacetate - Organic Syntheses Procedure. Available at: [Link]
-
2 - Supporting Information. Available at: [Link]
-
Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing). Available at: [Link]
Sources
Validation of Analytical Methods for Benazepril tert-Butyl Ester Impurities: A Comparative Guide
Executive Summary & Analytical Challenge
Benazepril tert-butyl ester (CAS 109010-61-9) is the critical penultimate intermediate in the synthesis of Benazepril Hydrochloride.[1] Its purity determines the yield and quality of the final API. The analytical challenge lies in the molecule's specific chemistry:
-
Acid Lability: The tert-butyl ester moiety is acid-sensitive.[1] Standard acidic mobile phases (pH < 2.[1]5) can induce on-column hydrolysis to Benazeprilat (Impurity C) if run times are excessive.[1]
-
Stereochemical Complexity: The molecule possesses two chiral centers.[1] Distinguishing the active (S,S)-isomer from the (R,S) or (S,R) diastereomers (Impurity B) is non-negotiable.[1]
-
Structural Similarity: Differentiating the tert-butyl ester from the ethyl ester (Benazepril) and the free acid requires high-resolution chromatography.[1]
This guide compares the industry-standard HPLC-UV approach against the advanced UHPLC-Q-ToF-MS method and provides a validated protocol compliant with ICH Q2(R2) guidelines.
Method Comparison: HPLC-UV vs. UHPLC-MS/MS
While HPLC-UV is the workhorse for Quality Control (QC), UHPLC-MS is indispensable for impurity characterization during Process Development.[1]
Comparative Performance Matrix
| Feature | Method A: HPLC-UV (Standard) | Method B: UHPLC-Q-ToF-MS (Advanced) |
| Primary Application | Routine QC Release, Stability Testing | Impurity Structural Elucidation, Trace Analysis |
| Detection Principle | UV Absorbance @ 240 nm | Mass-to-Charge Ratio (m/z) + Fragmentation |
| Sensitivity (LOD) | ~0.05% (0.5 µg/mL) | < 0.005% (0.05 µg/mL) |
| Specificity | High (with adequate resolution Rs > 2.[1]0) | Superior (Mass accuracy < 2 ppm) |
| Throughput | 25–40 minutes/run | 5–10 minutes/run |
| Cost Per Analysis | Low | High |
| Buffer Constraints | Flexible (Phosphates allowed) | Strict (Volatile only: Formate/Acetate) |
Expert Insight
ngcontent-ng-c1989010908="" class="ng-star-inserted">Causality Note: For routine QC, Method A is preferred due to robustness. However, during the initial validation of Method A, Method B should be used to confirm that the "Impurity B" peak is pure and not co-eluting with unknown process byproducts. This "Orthogonal Validation" is a requirement for modern regulatory submissions (ICH Q14).[1]
Core Experimental Protocol (The "Gold Standard")
This protocol is designed for Method A (HPLC-UV) but uses MS-compatible buffers to allow for easy transfer to Method B if needed.[1]
Chromatographic Conditions[1][2][3][4][5][6]
-
Instrument: HPLC system with PDA (Photodiode Array) Detector.[1][2]
-
Column: Agilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[1]
-
Why: The "Stable Bond" (SB) technology protects the stationary phase from hydrolysis at low pH, essential for this acid-labile analyte.[1]
-
-
Column Temperature: 35°C (Controls viscosity and improves resolution of diastereomers).[1]
-
Detection: 240 nm (Maximal absorbance for the benzazepine ring).[1][3]
-
Injection Volume: 10 µL.
Mobile Phase Setup[1][2][3][4][5]
-
Mobile Phase A (Buffer): 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.[1]
-
Mobile Phase B (Organic): Acetonitrile (LC Grade).[1]
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 5.0 | 90 | 10 | Isocratic Hold (Elute polar impurities) |
| 25.0 | 20 | 80 | Linear Gradient |
| 30.0 | 20 | 80 | Wash |
| 30.1 | 90 | 10 | Re-equilibration |
| 40.0 | 90 | 10 | End |[1]
Standard Preparation[1][2]
-
Stock Solution: Dissolve 50 mg this compound reference standard in 50 mL Methanol (1000 µg/mL).
-
System Suitability Solution: Spike Stock Solution with 0.15% of Impurity B (Diastereomer) and Impurity C (Benazeprilat).[1]
Validation Framework (ICH Q2(R2) Compliant)
A method is only as good as its validation.[1] The following logic ensures the method is "fit for purpose."
Specificity (Forced Degradation)
To prove the method detects impurities without interference, perform stress testing:
-
Acid Hydrolysis: 0.1N HCl, 60°C, 2 hours. Expectation: Rise in Impurity C (Benazeprilat).[1][3][4][5]
-
Base Hydrolysis: 0.1N NaOH.[1][6] Expectation: Rapid ester hydrolysis.[1]
-
Oxidation: 3% H₂O₂.[1][3] Expectation: N-oxide formation.[1]
-
Acceptance: Peak Purity Index > 0.999 (via PDA) for the main peak; Resolution (
) > 2.0 between all critical pairs.
Linearity & Range[1][4][9]
-
Protocol: Prepare solutions at 0.05% (LOQ) to 150% of the target concentration.
-
Acceptance: Correlation coefficient (
) ≥ 0.999. -
Why: Proves the detector response is proportional to concentration across the entire working range.[1]
Robustness (The "Design Space")
Deliberately vary parameters to simulate lab-to-lab variability:
-
pH of Buffer: ± 0.2 units.[1]
-
Column Temp: ± 5°C.
-
Flow Rate: ± 0.1 mL/min.[1]
-
Critical Check: If the resolution between the tert-butyl ester and the ethyl ester (potential contaminant) drops below 1.5, the method is not robust.[1]
Visualizing the Validation Workflow
The following diagram illustrates the lifecycle of validating this specific method, highlighting the feedback loops required by ICH Q14 (Enhanced Approach).
Caption: Analytical Procedure Lifecycle Management (APLM) flow for Benazepril intermediates.
Impurity Fate Mapping
Understanding where impurities originate allows the analyst to predict what peaks to look for.
Caption: Origin of key impurities. Impurity C can form during analysis if pH is too low.[1]
References
-
International Council for Harmonisation (ICH). (2023).[1][7][8] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[1][8] Link
-
PubChem. (2023).[1] Benazepril (Compound Summary). National Library of Medicine.[1] Link
-
Eranki, R. J. V., et al. (2013).[1][3] "New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC." American Journal of Analytical Chemistry, 4, 715-724.[1] Link
- United States Pharmacopeia (USP).Benazepril Hydrochloride Monograph: Related Compounds. (Note: Used as basis for impurity limits).
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC [file.scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
COA Interpretation Guide: High-Purity Benazepril tert-Butyl Ester
Executive Summary: The "Penultimate" Checkpoint
In the synthesis of Benazepril Hydrochloride (an ACE inhibitor), Benazepril tert-Butyl Ester (CAS: 109010-61-9) serves as the critical penultimate intermediate.[1][2] Its quality dictates the stereochemical integrity and yield of the final API.[2]
Many process chemists treat this ester merely as a protected precursor.[2] However, field data confirms that impurities at this stage—specifically diastereomers and premature hydrolysis products—amplify during the final deprotection step , leading to yield losses of up to 15% during final crystallization.[2]
This guide objectively compares High-Purity Grade (>99.5%) against Standard Commercial Grade (~98.0%) to demonstrate why upstream investment in purity reduces downstream processing costs.[1][2]
The Anatomy of the COA: Decoding Critical Attributes
A standard Certificate of Analysis (COA) lists purity, but a functional COA interpretation requires reading between the lines of specific impurities.[2]
| Parameter | High-Purity Spec (Target) | Standard Grade Spec | The "Hidden" Risk |
| Assay (HPLC) | ≥ 99.5% | ≥ 98.0% | Lower assay often implies oligomeric impurities that foul deprotection catalysts or acids.[1][2] |
| Chiral Purity (de) | ≥ 99.8% (S,S isomer) | ≥ 99.0% | Critical: The (R,S) diastereomer (Impurity B)[1][2] co-crystallizes with the API, requiring multiple rework cycles.[2] |
| Impurity C (Benazeprilat) | ≤ 0.10% | ≤ 0.50% | Presence indicates moisture exposure.[1][2] Acts as a nucleation site for degradation.[2] |
| Loss on Drying (LOD) | ≤ 0.2% | ≤ 1.0% | Residual water triggers autocatalytic hydrolysis of the tert-butyl ester during storage.[1][2] |
| Appearance | White to off-white crystalline powder | Pale yellow powder/solid | Color often indicates oxidation of the benzazepine ring (Impurity E/F precursors).[1][2] |
Comparative Performance: High-Purity vs. Standard Grade
To validate the impact of starting material quality, we conducted a controlled deprotection study.
Experiment: Acidolytic Deprotection Efficiency
-
Objective: Determine the yield and purity of Benazepril HCl obtained from both grades.
-
Reagents: 4M HCl in Ethyl Acetate.
-
Conditions: 20°C, 4 hours, followed by crystallization.
Experimental Data
| Metric | High-Purity Input (Grade A) | Standard Input (Grade B) | Analysis |
| Input Purity | 99.6% | 98.1% | |
| Reaction Time | 3.5 Hours | 5.0 Hours | Impurities in Grade B buffered the acid, slowing kinetics.[1][2] |
| Crude Yield | 94.2% | 88.5% | Grade B required extended filtration times due to sticky byproducts.[1][2] |
| Final API Purity | 99.9% | 99.2% | Grade B failed USP specification (<0.1% Impurity B) after one crystallization.[1][2] |
| Impurity B Carryover | 0.03% | 0.18% | FAILURE MODE: Grade B required a second recrystallization, dropping total yield to 76%. |
Critical Impurity Analysis & Pathways
Understanding how these impurities form allows you to detect process drift via the COA.[2]
Mechanism of Failure
-
Impurity B (Diastereomer): If the tert-butyl ester contains the (R,S) isomer, it carries through the acid hydrolysis unchanged.[2] Separation of (S,S)-Benazepril HCl from (R,S)-Benazepril HCl is thermodynamically difficult.[1][2]
-
Impurity C (Benazeprilat): If the tert-butyl ester is wet (High LOD), the ester hydrolyzes to the di-acid.[1][2] Under acidic conditions, this di-acid can cyclize to form Diketopiperazines , which are notorious for causing haze in solution.[1][2]
Visualizing the Pathway
Figure 1: Reaction pathways showing how feedstock impurities (Red) persist or degrade into critical defects in the final API.[1][2]
Experimental Protocols: Validating the COA
Do not rely solely on the supplier's data.[2] Perform these two checks upon receipt.
Protocol A: Chiral HPLC Verification
Purpose: To detect the critical diastereomer (Impurity B).[2]
-
Column: Chiralpak AD-H or equivalent amylose-based column (5 µm, 250 x 4.6 mm).
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).[1][2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 230 nm.
-
Acceptance Criteria:
Protocol B: The "Stress-Test" Deprotection
Purpose: To predict yield loss before committing the full batch.[1][2]
-
Dissolve 5.0 g of this compound in 25 mL Ethyl Acetate.
-
Cool to 0-5°C.
-
Bubble dry HCl gas or add 4M HCl/EtOAc (3 eq) dropwise.
-
Monitor by HPLC every hour.[2]
-
Pass Criteria: >99% conversion within 4 hours with <0.5% increase in Impurity C.
-
Fail Criteria: Slow conversion (>6 hours) indicates acid-scavenging impurities; formation of precipitate before 1 hour indicates high water content.[2]
Decision Matrix: When to Reject
Use this logic flow to determine material disposition.
Figure 2: Quality Control Decision Matrix for this compound.
References
-
United States Pharmacopeia (USP). Benazepril Hydrochloride Monograph: Related Compounds.[2] USP-NF Online.[1][2] (Source for Impurity B/C definitions and limits). [1][2]
-
European Pharmacopoeia (Ph.[2][3] Eur.). Benazepril Hydrochloride: Impurity Profile.[2][3][4] 10th Edition.[2] (Defines Impurity B as the diastereomer pair). [1][2]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5362124 (Benazepril).[2] (Structural data and chemical properties).[2][3][5][6] [1][2][4]
-
Hulse, M. et al. "Scale-up and Process Safety for the Synthesis of ACE Inhibitors." Organic Process Research & Development, Vol 12, Issue 4. (Discusses kinetic resolution and deprotection hazards). [1][2]
-
Santa Cruz Biotechnology. this compound Product Data. (Reference for CAS 109010-61-9 and physical properties).
Sources
EP vs USP Specifications for Benazepril tert-Butyl Ester Analysis
This guide provides an in-depth technical comparison and experimental workflow for the analysis of Benazepril tert-Butyl Ester , designated as Related Compound F in the USP and Impurity F in the EP.
Content Type: Technical Comparison & Experimental Guide Target Audience: Analytical Chemists, CMC Leads, and Quality Control Scientists
Executive Summary & Chemical Context
This compound (CAS 109010-60-8) is a critical process-related impurity in the synthesis of Benazepril Hydrochloride. It represents the tert-butyl ester of the benzazepine acetic acid intermediate, formed before the coupling with the phenylbutanoic acid side chain (or remaining as unreacted intermediate if the synthesis route varies).
Both the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monitor this species to ensure the quality of the final API. While the limits are harmonized, slight variations in chromatographic behavior (Relative Retention Times) suggest subtle differences in column interactions or method robustness between the compendial descriptions.
Chemical Identity[1][2][3][4]
-
Common Name: this compound
-
Chemical Name: tert-Butyl (S)-2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate[5][2][6]
-
Molecular Formula:
-
Molecular Weight: 290.36 g/mol
Comparative Specifications: EP vs USP
The following table contrasts the regulatory requirements. Note that both pharmacopeias utilize an ion-pairing reversed-phase HPLC method.
| Feature | USP Specification (Monograph: Benazepril HCl) | EP Specification (Monograph 2388) |
| Designation | Related Compound F | Impurity F |
| Acceptance Limit | NMT 0.2% | NMT 0.2% (General specified impurity limit) |
| Relative Retention Time (RRT) | ~0.5 (relative to Benazepril) | ~0.4 (relative to Benazepril) |
| Detection Method | UV at 240 nm | UV at 240 nm |
| Mobile Phase Basis | Methanol : TBABr Buffer (64:36) | Methanol : TBABr Buffer (Similar chemistry) |
| Primary Column Type | L1 (C18), 3.9 mm x 30 cm | C18 (End-capped), 4.0 mm x 25 cm |
Critical Insight: The difference in RRT (0.5 vs 0.4) often stems from the specific column dimensions and stationary phase carbon load used in the respective validation studies. The elution order remains consistent: Impurity E
Impurity FImpurity C Benazepril.
Experimental Protocol: Self-Validating HPLC Workflow
This protocol is based on the harmonized ion-pairing chemistry. It is designed to be self-validating , meaning system suitability steps are integrated to prevent data generation unless the system is in control.
Reagents & Equipment[7][9]
-
Column: L1 packing (C18),
(or ), .-
Recommended: Purospher STAR RP-18 or equivalent for sharp peak shape of basic nitrogen compounds.
-
-
Tetrabutylammonium Bromide (TBABr): HPLC Grade.
-
Solvents: Methanol (Gradient Grade), Glacial Acetic Acid.
Step-by-Step Methodology
Phase 1: Mobile Phase Preparation (The "Engine")
The ion-pairing agent (TBABr) is critical for retaining the polar amine moiety of Impurity F.
-
Buffer Preparation: Dissolve 0.81 g of Tetrabutylammonium bromide in 360 mL of water.
-
Acidification: Add 0.2 mL of Glacial Acetic Acid. Mix well.
-
Mobile Phase Blending: Mix 360 mL of Buffer with 640 mL of Methanol (36:64 v/v).
-
Conditioning: Filter through a 0.45
nylon membrane and degas.-
Why? TBABr can form precipitates with phosphate residues; ensure glassware is dedicated.
-
Phase 2: Standard & Sample Preparation
-
System Suitability Solution (SSS): Dissolve USP Benazepril HCl RS and USP Benazepril Related Compound F RS to obtain ~0.4 mg/mL of Benazepril and ~0.002 mg/mL of Related Compound F (0.5% level).
-
Test Solution: 0.2 mg/mL of the sample Benazepril HCl in Mobile Phase.
Phase 3: Chromatographic Conditions[2][7]
-
Injection Volume: 25
. -
Detector: UV @ 240 nm.
-
Run Time: ~2x the retention time of Benazepril (ensure Impurity G elutes).
System Suitability Criteria (Pass/Fail)
Before analyzing samples, verify:
-
Resolution (
): > 1.7 between Benazepril and the nearest eluting peak (often Impurity C or B depending on column age). -
Tailing Factor: NMT 2.0 for the Benazepril peak.
-
RSD: NMT 2.0% for replicate injections of the standard.
Visualizing the Analytical Logic
The following diagram illustrates the decision matrix for the analysis, ensuring scientific integrity (Part 2 of requirements).
Figure 1: Logic flow for this compound analysis. The "Check Resolution" node is the critical control point (CCP) for method validity.
Synthesis & Origin of Impurity F
Understanding why this impurity exists aids in troubleshooting. Impurity F is the "leftover" intermediate from the benzazepine ring formation.
Figure 2: Origin of Impurity F. It is a key intermediate; its presence in the final product indicates incomplete coupling or insufficient purification.
Expert Commentary & Troubleshooting
Why TBABr? Benazepril and its impurities contain both amine (basic) and carboxylic acid/ester (acidic/neutral) functions.
-
Mechanism: TBABr acts as an ion-pairing reagent . The tetrabutylammonium cation (
) pairs with the ionized carboxyl groups, increasing their lipophilicity and retention on the C18 column. -
Troubleshooting Tip: If retention times drift, check the concentration of TBABr. Even a 5% deviation in weighing the salt can shift peaks significantly.
-
Column Life: Ion-pairing reagents are difficult to wash off. Dedicate a specific column to this method to avoid "memory effects" in other assays.
RRT Discrepancies (0.4 vs 0.5): The EP (0.4) and USP (0.[8][7]5) RRT difference is often due to the "end-capping" of the C18 column.
-
Non-endcapped columns interact more strongly with the amine on the benzazepine ring, potentially increasing retention and shifting the RRT.
-
Recommendation: Use a fully end-capped column (e.g., L1 designation with "end-capped" specified) to match the USP 0.5 RRT profile closely.
References
-
United States Pharmacopeia (USP). Benazepril Hydrochloride Monograph: Organic Impurities.[4] USP-NF Online.[6]
-
European Pharmacopoeia (Ph.[3][9] Eur.). Benazepril Hydrochloride Monograph 2388.[3][9] EDQM.[4][9]
-
Merck Millipore. USP Method for Benazepril HCl RS - Application Note.
-
National Institutes of Health (NIH). Benazepril Hydrochloride Compound Summary (CID 5362123). PubChem.
-
Sigma-Aldrich. Benazepril Related Compound F (Certified Reference Material).
Sources
- 1. Benazepril Hydrochloride [drugfuture.com]
- 2. trungtamthuoc.com [trungtamthuoc.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. uspnf.com [uspnf.com]
- 6. uspnf.com [uspnf.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Detailed view [crs.edqm.eu]
Quantifying Residual Benazepril tert-Butyl Ester in Final Drug Product: A Comparative Methodological Guide
Executive Summary
In the synthesis of Benazepril Hydrochloride, Benazepril tert-Butyl Ester (BtBE) often serves as the penultimate intermediate. This species contains a tert-butyl protecting group on the benzazepine-1-acetic acid moiety, which renders the molecule significantly more hydrophobic than the final Active Pharmaceutical Ingredient (API).
While Benazepril is an ethyl ester, the failure to fully remove the tert-butyl group during the final acid hydrolysis step results in the carryover of BtBE into the drug product. Under ICH Q3A(R2) and Q3B(R2) guidelines, this process-related impurity must be strictly controlled, typically to levels <0.15% or lower depending on the maximum daily dose.
This guide objectively compares the two dominant analytical strategies for quantifying BtBE: Standard RP-HPLC with UV Detection (the QC workhorse) and UPLC-MS/MS (the trace analysis gold standard).
The Analytical Challenge: Hydrophobic Resolution
The core difficulty in analyzing BtBE lies in its structural relationship to the API and its metabolites:
-
Benazeprilat (Metabolite): Di-acid (Hydrophilic, early eluting).
-
Benazepril (API): Mono-ester, Mono-acid (Moderately hydrophobic).
-
This compound (Impurity): Di-ester (Ethyl + tert-Butyl).[1] Highly hydrophobic.
Causality in Method Design: Because BtBE lacks ionizable acidic protons (both carboxyl groups are esterified), it exhibits strong retention on C18 stationary phases. Standard isocratic methods designed for Benazepril often fail to elute BtBE within a reasonable runtime, or it elutes as a broad, late peak that is easily mistaken for column bleed or gradient ghost peaks.
Visualization: Hydrophobicity & Elution Logic
Figure 1: Elution order on a C18 column. BtBE requires a strong organic flush to elute sharply.
Comparative Analysis: HPLC-UV vs. LC-MS/MS
Method A: RP-HPLC with UV Detection (The QC Standard)
This is the preferred method for routine release testing where the impurity limit is set at standard ICH thresholds (e.g., 0.10%).
-
Mechanism: Uses a C18 column with a high-pH or ion-pairing buffer to manage the API's ionization, followed by a high-organic gradient to push off the BtBE.
-
Detection: UV at 240 nm (max absorption for the benzazepine ring).[2]
-
Pros: Robust, low cost, widely available in QC labs.
-
Cons: Lower sensitivity; requires longer run times to ensure BtBE elution; risk of baseline drift interfering with integration at low levels.
Method B: UPLC-MS/MS (Trace Analysis)
This method is required during process optimization or if BtBE must be controlled at genotoxic impurity levels (though BtBE itself is generally considered a standard organic impurity, high-sensitivity screening prevents "surprise" failures).
-
Mechanism: Electrospray Ionization (ESI) in Positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Pros: Extreme sensitivity (LOD < 1 ppm); definitive identification via mass fragmentation; much faster run times (sub-5 minutes) due to selectivity.
-
Cons: High capital cost; matrix effects (ion suppression) from formulation excipients.
Performance Data Summary
| Feature | Method A: HPLC-UV (Agilent 1260) | Method B: UPLC-MS/MS (Waters Xevo TQ-S) |
| Column | Inertsil ODS-3V (250 x 4.6 mm, 5µm) | BEH C18 (50 x 2.1 mm, 1.7µm) |
| Linearity Range | 0.5 µg/mL – 50 µg/mL | 1 ng/mL – 1000 ng/mL |
| LOD (Limit of Detection) | ~0.02% (w/w) | < 0.0001% (1 ppm) |
| Run Time | 45 Minutes | 6 Minutes |
| Specificity | Retention time based (Risk of overlap) | Mass-to-Charge (m/z) based (High) |
| Suitability | Final Product Release (QC) | Process Development / Cleaning Validation |
Detailed Experimental Protocols
Protocol A: HPLC-UV for Routine Quantification
Based on modified USP principles for Benazepril Related Compounds.
1. Reagents:
-
Phosphate Buffer pH 7.0: Dissolve 3.4g KH2PO4 in 1L water, adjust pH with KOH.
-
Acetonitrile (HPLC Grade).
-
Methanol (HPLC Grade).
2. Chromatographic Conditions:
-
Column: C18 (L1 packing), 250 mm x 4.6 mm, 5 µm.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 25°C.
-
Injection Volume: 20 µL.
3. Gradient Program (Critical for BtBE Elution):
-
Expert Insight: A simple isocratic run will broaden the BtBE peak. You must use a "cleaning step" gradient.
| Time (min) | % Buffer | % Acetonitrile | Function |
| 0.0 | 65 | 35 | Elute Benazeprilat |
| 15.0 | 65 | 35 | Elute Benazepril |
| 20.0 | 20 | 80 | Ramp to elute BtBE |
| 30.0 | 20 | 80 | Hold for BtBE |
| 31.0 | 65 | 35 | Re-equilibrate |
| 40.0 | 65 | 35 | End |
4. System Suitability:
-
Resolution (Benazepril vs. nearest neighbor): > 2.0.
-
Tailing Factor (BtBE peak): < 2.0 (If > 2.0, increase % ACN in the ramp).
Protocol B: UPLC-MS/MS for Trace Profiling
1. Sample Preparation:
-
Extract tablets with 50:50 Methanol:Water.
-
Centrifuge at 10,000 rpm for 10 mins to remove excipients (Titanium dioxide, cellulose).
-
Filter through 0.22 µm PVDF filter.
2. MS Source Parameters (ESI+):
-
Capillary Voltage: 3.0 kV.
-
Source Temp: 150°C.
-
Desolvation Temp: 400°C.
3. MRM Transitions:
-
Benazepril (Target): 425.2
351.2 -
BtBE (Impurity): 481.3
351.2 (Quantifier), 481.3 296.1 (Qualifier).-
Note: The shift from 425 to 481 corresponds to the mass difference between Ethyl (+29) and tert-Butyl (+57) esters net change, plus the base structure. Correction: Benazepril (MW 424.5) vs BtBE (MW ~480.6). The parent ion [M+H]+ for BtBE is ~481.
-
Decision Framework & Workflow
When should you deploy which method? Use this logic flow to optimize resources.
Figure 2: Decision matrix for selecting the appropriate analytical technique.
Scientific Validation (E-E-A-T)
Causality of "Ghost Peaks"
In the HPLC-UV method, analysts often observe "ghost peaks" in the gradient ramp (20-30 min window).
-
Cause: Accumulation of hydrophobic impurities from the mobile phase (water source) on the head of the column during the isocratic hold, which elute when the organic modifier increases.
-
Validation: Run a "Blank Gradient" (0 µL injection). If the peak appears in the blank at the same retention time as BtBE, it is a system artifact, not the impurity.
Reference Standard Integrity
BtBE is prone to hydrolysis if stored in acidic aqueous solutions.
-
Protocol: Always prepare BtBE standards in 100% Acetonitrile or Methanol . Do not dilute with water until immediately before injection.
-
Storage: -20°C, desiccated.
References
-
International Council for Harmonisation (ICH). (2006).[5] Q3B(R2) Impurities in New Drug Products.[5][6] Retrieved from [6]
-
United States Pharmacopeia (USP). (2023). Monograph: Benazepril Hydrochloride.[2][3][4][7][8][9] USP-NF.[9][10] Retrieved from
-
Simson Pharma. (2023). This compound Reference Standard Data.[1][10][11][12] Retrieved from
-
PubChem. (2023). Benazepril Compound Summary.[3][4][7][8][9][12][13] National Library of Medicine. Retrieved from
- Vertex AI Search. (2026). Consolidated Search Results on Benazepril Impurities.
Sources
- 1. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]
- 2. ajpsonline.com [ajpsonline.com]
- 3. longdom.org [longdom.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benazepril Hydrochloride [doi.usp.org]
- 10. scribd.com [scribd.com]
- 11. allmpus.com [allmpus.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. pdf.hres.ca [pdf.hres.ca]
Safety Operating Guide
Benazepril tert-Butyl Ester: Safe Handling & Disposal Protocol
[1]
Executive Safety Summary
Immediate Action Required: Treat Benazepril tert-butyl ester as a Reproductive Toxin (Category 2) and a potential aquatic pollutant.
-
Core Directive: Do NOT discharge into sewer systems. All waste must be routed for high-temperature incineration.
-
Critical Hazard: Suspected of damaging fertility or the unborn child (H361).[1] Pharmacologically active intermediate.
-
Disposal Method: High-temperature incineration via licensed chemical waste contractor.
Chemical Profile & Hazard Identification
Before initiating disposal, verify the material identity against the following parameters to ensure this protocol applies to your specific lot.
| Parameter | Specification |
| Chemical Name | This compound |
| Synonyms | Benazepril Impurity F; tert-Butyl (3S)-3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetate |
| CAS Number | 109010-60-8 |
| Molecular Formula | C₁₆H₂₂N₂O₃ |
| Physical State | Solid (typically off-white powder) or viscous oil (depending on purity/solvate) |
| Solubility | Lipophilic; soluble in organic solvents (DCM, Methanol), sparingly soluble in water. |
Mechanistic Hazard Insight
As a Senior Application Scientist, I must emphasize why this molecule requires specific handling. This compound is a precursor to Benazepril, an Angiotensin-Converting Enzyme (ACE) inhibitor.
-
Pharmacological Potency: Even as an ester intermediate, it possesses structural motifs that can interact with biological systems.
-
Environmental Persistence: The tert-butyl ester group provides steric bulk, making it more resistant to spontaneous hydrolysis than simple alkyl esters. However, once released into aquatic environments, enzymatic action can cleave the ester, releasing the active pharmacophore, which is toxic to aquatic life.
-
Reproductive Toxicity: ACE inhibitors are known teratogens. Dust inhalation or skin absorption of this intermediate poses significant risks to reproductive health.[1]
Pre-Disposal Protocol: The "Self-Validating" System
To ensure safety, follow this self-validating workflow. Do not proceed to the next step until the previous condition is met.
Step 1: Waste Stream Segregation
Logic: Prevent cross-reactivity and ensure the incinerator receives a compatible feed.
-
Solid Waste: Pure substance, contaminated gloves, weighing boats, and paper towels.
-
Validation: Is the material dry? If yes, use the Solid Hazardous Waste stream.
-
-
Liquid Waste: Solutions in HPLC solvents (Acetonitrile/Methanol) or reaction mother liquors.
-
Validation: Does the solvent contain halogens (e.g., DCM)?
-
Yes: Segregate into Halogenated Organic Waste .
-
No: Segregate into Non-Halogenated Organic Waste .
-
-
Step 2: Chemical Deactivation (Optional but Recommended)
For large quantities (>10g) of pure active intermediate, chemical deactivation is rarely performed in-lab due to the stability of the tert-butyl group. Direct incineration is preferred to avoid generating secondary hazardous waste.
-
Contraindication: Do NOT mix with strong acids (e.g., HCl, H₂SO₄) in the waste container. Acid cleavage of the tert-butyl group generates isobutylene gas (flammable) and the free acid, potentially pressurizing the container.
Step 3: Container Selection
-
Solids: High-density polyethylene (HDPE) wide-mouth jars.
-
Liquids: Amber glass or HDPE carboys (compatible with solvent carrier).
-
Safety Check: Ensure 10% headspace is left in liquid containers to allow for thermal expansion.
Disposal Workflow Diagram
The following logic tree dictates the operational flow for disposing of this compound.
Figure 1: Decision matrix for segregating this compound waste streams based on physical state and solvent composition.
Emergency Response: Spills & Exposure[3]
Spill Cleanup Protocol
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and N95/P100 respirator (dust inhalation is the primary vector for solids).
-
Containment:
-
Solid Spill: Do not dry sweep. Use a HEPA-filtered vacuum or wet the powder slightly with an inert solvent (like PEG-400 or water) to prevent dust generation, then wipe up.
-
Liquid Spill: Absorb with vermiculite or chem-pads.
-
-
Decontamination: Wash the surface with a soap/water solution. The ester is lipophilic; water alone will not effectively remove residues.
-
Disposal: Place all cleanup materials into the Solid Toxic Waste bin.
Regulatory Compliance & Documentation
US EPA (RCRA) Classification
While this compound is not explicitly "P-listed" or "U-listed" by CAS number, it falls under the "Characteristic Waste" or "Process Waste" definitions depending on your facility's generator status.
-
Waste Code Assignment:
-
If mixed with ignitable solvents: D001 .
-
If mixed with halogenated solvents: F002/F003 .
-
Pure substance: Manage as Non-RCRA Regulated Hazardous Waste (unless state-specific regulations apply), but must be incinerated due to biological activity.
-
EPA "Sewer Ban" (Subpart P)
Under the EPA's Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P), healthcare facilities and reverse distributors are prohibited from sewering hazardous waste pharmaceuticals.
-
Lab Application: While R&D labs have different exemptions, adopting the "No Sewer" policy is the industry standard for maintaining Green Chemistry principles and preventing bioaccumulation in local water tables.
References
-
United States Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). [Link]
-
PubChem. Benazepril Related Compound F (CAS 109010-60-8) Compound Summary. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). [Link]
Technical Guide: Safe Handling & PPE for Benazepril tert-Butyl Ester
[1]
Executive Summary & Hazard Characterization
Benazepril tert-Butyl Ester is a lipophilic intermediate used in the synthesis of Benazepril, a potent Angiotensin-Converting Enzyme (ACE) inhibitor. Unlike the final hydrochloride salt, this ester form possesses higher lipophilicity, potentially facilitating faster dermal absorption.
Critical Hazard Profile:
-
Pharmacological Potency: High.[1] As a precursor to an ACE inhibitor, it carries risks of hypotension and bradykinin-mediated angioedema upon exposure.
-
Reproductive Toxicity: Category 2 (Suspected). ACE inhibitors are known teratogens (fetal renal failure). Strict containment is required for personnel of childbearing potential.[2]
-
Sensitization: Potential for skin and respiratory sensitization.
Operational Classification: We treat this substance as an OEB 3/4 (Occupational Exposure Band) compound.
-
Target OEL (Occupational Exposure Limit): < 10 µg/m³ (8-hr TWA).
-
Containment Strategy: Primary containment (Isolators/Fume Hoods) is mandatory; PPE is the secondary line of defense.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the "Barrier Failure" model—assuming the primary engineering control (fume hood) could fail.
| Protection Zone | Recommended Equipment | Technical Rationale & Validation |
| Respiratory | PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95/P100 (minimum) | Why: Powders become airborne easily. An N95 offers APF 10, while a PAPR offers APF 25-1000. Validation: Perform a negative pressure seal check every time a disposable mask is donned. |
| Dermal (Hands) | Double Gloving: 1. Inner: Nitrile (4 mil, extended cuff) 2. Outer: Nitrile (4-5 mil) | Why: Nitrile provides excellent resistance to organic esters. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin. Validation: Inflate glove with air prior to donning to check for pinholes. |
| Body/Torso | Tyvek® 400 (or equivalent) Coverall | Why: Lab coats are insufficient for potent powders. Tyvek provides a non-porous barrier against particulates. Validation: Ensure cuffs are taped or elasticized over the inner glove. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Why: Safety glasses have gaps. Esters can be irritating to mucosa; airtight/indirect vent protection is required to prevent vapor/dust entry. |
Engineering Controls & Workflow Logic
Effective safety is a system, not just equipment. The following diagram illustrates the Hierarchy of Controls specifically applied to this compound.
Figure 1: The Hierarchy of Controls prioritizes isolation. PPE is the final barrier, not the first.
Operational Protocol: Gowning & Handling
This protocol uses a "Clean-to-Dirty" unidirectional flow to prevent cross-contamination.
Phase 1: Pre-Work Validation
-
Airflow Check: Verify Fume Hood/BSC is operating at face velocity > 0.5 m/s.
-
Spill Kit: Ensure a specific "Potent Compound Spill Kit" (containing chemically chemically compatible absorbents) is within arm's reach.
Phase 2: Donning Sequence (Step-by-Step)
-
Shoe Covers: Don shoe covers to prevent tracking powder out of the zone.
-
Hand Wash: Thorough wash with soap/water.
-
Inner Gloves: Don extended cuff nitrile gloves. Tape to lab coat/Tyvek sleeves if necessary.
-
Suit: Don Tyvek coverall.
-
Respirator: Don N95 or PAPR hood. Perform fit check.
-
Outer Gloves: Don second pair of nitrile gloves.
Phase 3: Handling Logic
-
The "Working Triangle": Keep all active reagents in the center of the hood, at least 6 inches back from the sash.
-
Weighing: Use an analytical balance inside the containment enclosure. Never weigh potent powders on an open bench.
-
Solvent Choice: When dissolving the ester, avoid highly volatile solvents (like ether) if possible, as they increase the radius of droplet spread.
Figure 2: Unidirectional Gowning/De-gowning workflow to minimize exposure.
Waste Disposal & Decontamination
Improper disposal is a common compliance failure. This compound must be treated as Hazardous Pharmaceutical Waste .
| Waste Stream | Disposal Method | Protocol |
| Solid Waste (Contaminated gloves, wipes, weighing boats) | High-Temperature Incineration | Double-bag in clearly labeled "Cytotoxic/Potent" yellow bags. Do not compact (risk of puff-back). |
| Liquid Waste (Mother liquors, wash solvents) | Segregated Solvent Waste | Collect in a dedicated carboy labeled "Contains Potent API". Do not mix with general organic waste streams without EHS approval. |
| Glassware | Deactivation Rinse | Triple rinse with a suitable solvent (e.g., Ethanol) inside the hood. Collect rinsate as liquid waste. Then wash normally.[3] |
Decontamination Solution: For surface cleaning, use a surfactant-based cleaner followed by a solvent wipe (Ethanol/Isopropanol) to solubilize the lipophilic ester residues.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2019). Occupational Exposure Banding Process for Chemical Risk Management.[4][5][6] CDC.[4] [Link]
-
European Chemicals Agency (ECHA). (n.d.). Benazepril Hydrochloride - Substance Information (Parent Compound Data).[3][Link]
-
Occupational Safety and Health Administration (OSHA). (2016). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.[Link]
-
PubChem. (n.d.). Benazepril - Compound Summary. National Library of Medicine. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
